molecular formula C5H6N2O B3191916 5-Amino-2-hydroxypyridine CAS No. 59315-46-7

5-Amino-2-hydroxypyridine

Cat. No.: B3191916
CAS No.: 59315-46-7
M. Wt: 110.11 g/mol
InChI Key: GDOIKKMNCIMDAO-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOIKKMNCIMDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-94-3
Record name 5-Amino-2-hydroxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-hydroxypyridine (CAS 33630-94-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-hydroxypyridine, also known as 5-aminopyridin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O.[1][2] This substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science, primarily owing to its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on the pyridine ring. Its structural isomerism and the potential for tautomerism between the hydroxy-pyridine and pyridone forms make it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a focus on practical insights for its use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 33630-94-3[1][3]
Molecular Formula C₅H₆N₂O[1][2]
Molecular Weight 110.11 g/mol [1][3]
Appearance Solid[3]
Purity Typically ≥97%[3]
InChI Key GDOIKKMNCIMDAO-UHFFFAOYSA-N[3]

Tautomerism: A Critical Consideration

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, this equilibrium is between the hydroxy tautomer and the pyridone tautomer.

tautomerism This compound This compound (Hydroxy form) 5-Aminopyridin-2(1H)-one 5-Aminopyridin-2(1H)-one (Pyridone form) This compound->5-Aminopyridin-2(1H)-one Equilibrium

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. Generally, polar solvents tend to favor the more polar pyridone form, which can engage in hydrogen bonding.[4] In the solid state, the pyridone tautomer is often the predominant form due to favorable intermolecular hydrogen bonding.[4] This tautomerism is a critical consideration in reaction design, as the reactivity of the hydroxy and pyridone forms can differ significantly.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and hydroxyl groups. The chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For the related isomer, 2-amino-5-hydroxypyridine, the following signals were reported in DMSO-d₆: a broad singlet for the two amino protons (NH₂) at 5.200 ppm, a triplet for a pyridine proton at 6.327-6.350 ppm, a doublet of doublets for another pyridine proton at 6.893-6.923 ppm, another doublet of doublets for a pyridine proton at 7.497-7.506 ppm, and a singlet for the hydroxyl proton (OH) at 8.636 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. For 2-amino-5-hydroxypyridine in DMSO-d₆, the reported chemical shifts are 110.00, 128.16, 131.65, 145.25, and 150.04 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the pyridone tautomer is often indicated by a strong carbonyl (C=O) stretch.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3250Medium
O-H stretch (hydroxyl)3500-3200Strong, Broad
C=O stretch (pyridone)~1650Strong
N-H bend (amine)1650-1580Medium
C=C and C=N stretch (aromatic ring)1600-1400Medium to Strong
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for C₅H₆N₂O would be observed at an m/z of approximately 110.11.[1] Common fragmentation pathways for related aminopyridines may involve the loss of small neutral molecules such as HCN or CO.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of its amino and hydroxyl/pyridone functional groups, as well as the pyridine ring itself.

  • Amino Group Reactivity: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Acylation of the amino group is a common transformation, often carried out using acyl chlorides or anhydrides in the presence of a base like pyridine to neutralize the acid byproduct.[4]

  • Hydroxyl/Pyridone Reactivity: The hydroxyl group of the hydroxy tautomer can be alkylated or acylated. The pyridone tautomer has an amide-like character and its reactivity can differ.

  • Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino and hydroxyl groups can influence the regioselectivity of these reactions.

A significant application of this compound is as a precursor in the synthesis of more complex heterocyclic systems, including pyrazole amides, electrode materials, and dendritic polymers.[6]

Experimental Protocol: Representative Synthesis of a Substituted Hydroxypyridine

While a specific protocol for a drug intermediate starting directly from this compound is not detailed in the available literature, the following is a representative, multi-step synthesis of the isomeric 2-Amino-5-hydroxypyridine, which illustrates the types of reactions and methodologies applicable to this class of compounds. This protocol is adapted from a reported synthesis.[7][8]

synthesis_workflow cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Methoxylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Demethylation Start 2-Amino-5-bromopyridine Reagent1 2,5-Hexanedione, p-TsOH, Toluene Start->Reagent1 Reflux Product1 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Reagent1->Product1 Reagent2 Sodium Methoxide Product1->Reagent2 Reaction Product2 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Reagent2->Product2 Reagent3 Hydroxylamine HCl Product2->Reagent3 Reaction Product3 2-Amino-5-methoxypyridine Reagent3->Product3 Reagent4 95% H₂SO₄ Product3->Reagent4 Heating FinalProduct 2-Amino-5-hydroxypyridine Reagent4->FinalProduct

Caption: Synthetic workflow for 2-Amino-5-hydroxypyridine.

Step-by-Step Methodology:

  • Protection of the Amino Group:

    • To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Upon completion (monitored by TLC), cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.[5]

  • Methoxylation:

    • React the protected intermediate with sodium methoxide in a suitable solvent.

    • The reaction progress can be monitored by TLC.

    • Work-up involves quenching the reaction, extraction, and purification to yield the methoxylated product.[5]

  • Deprotection of the Amino Group:

    • Treat the methoxylated intermediate with hydroxylamine hydrochloride in an appropriate solvent system.

    • After completion of the reaction, adjust the pH and extract the product.

    • Purify the crude product by column chromatography.[5]

  • Demethylation to Afford the Final Product:

    • Carefully add the 2-amino-5-methoxypyridine to stirred, heated 95% sulfuric acid.

    • Maintain the temperature and stir for an extended period until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., Na₂CO₃).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate to obtain the final product, 2-amino-5-hydroxypyridine.[5]

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various applications. While specific quantitative data is scarce, a qualitative assessment can be made based on its structure and the properties of related compounds.

SolventExpected SolubilityRationale
Water Moderately SolubleThe presence of polar amino and hydroxyl/pyridone groups allows for hydrogen bonding with water.
Methanol, Ethanol SolublePolar protic solvents that can effectively solvate the polar functional groups.
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane, Chloroform Sparingly SolubleLess polar solvents are less effective at solvating the polar molecule.
Hexane, Toluene InsolubleNonpolar solvents are unlikely to dissolve this polar compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated area, preferably a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere, with recommended storage at 2-8°C.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a versatile and valuable building block for synthetic chemistry. Its unique combination of functional groups and the intriguing aspect of tautomerism provide a rich platform for the development of novel pharmaceuticals and materials. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its effective utilization in research and development. This guide has provided a detailed overview of these key aspects, offering both foundational knowledge and practical insights for the scientific community.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-aminopyridin-2-ol (also known as 5-amino-2-hydroxypyridine), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a basic amino group and an acidic pyridinol moiety, imparts a unique profile that is critical to its function as a versatile synthetic building block. Understanding these fundamental properties is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Core Identifiers

5-Aminopyridin-2-ol exists in tautomeric equilibrium with its pyridone form, 5-aminopyridin-2(1H)-one. The pyridone tautomer is generally favored in solution. This dynamic is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=invis]; bgcolor="#FFFFFF";

} dot Caption: Tautomeric equilibrium of 5-aminopyridin-2-ol.

Table 1: Key Identifiers and Physicochemical Properties of 5-Aminopyridin-2-ol

PropertyValueSource
CAS Number 33630-94-3[1][2]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2][3]
Appearance Solid, powder[2][4]
Melting Point ~180 °C[2][5]
Predicted Acidic pKa 12.87 ± 0.10 (Pyridinol -OH)[2]
Predicted Basic pKa (Value not readily available)
InChI 1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
SMILES O=C1C=CC(N)=CN1[H]

Ionization Constant (pKa): The Key to Physiological Behavior

The ionization constant (pKa) is arguably the most critical physicochemical parameter in drug discovery, as it dictates the charge state of a molecule at a given pH. This, in turn, governs its solubility, permeability across biological membranes, and interaction with target proteins. 5-Aminopyridin-2-ol is an amphoteric molecule, possessing both a basic amino group and an acidic pyridinol/pyridone system.

  • The Acidic pKa (pKa₁): Associated with the deprotonation of the pyridinol hydroxyl group (or the N-H of the pyridone). The predicted pKa is approximately 12.87, indicating it is a very weak acid.[2]

Causality Insight: A drug's pKa profile determines its absorption, distribution, metabolism, and excretion (ADME) properties. For an orally administered drug to be absorbed, it must possess sufficient lipid solubility to cross the gut wall (favoring a neutral state) while also having adequate aqueous solubility to dissolve in the gastrointestinal fluids (favoring a charged state). The interplay between the acidic and basic pKa values of 5-aminopyridin-2-ol derivatives will define the pH range over which the molecule is optimally absorbed.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a robust, direct measurement of a compound's pKa by monitoring pH changes upon the addition of a titrant.

dot graph pKa_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} dot Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve the sample in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.

  • Calibration: Perform a three-point calibration of the pH electrode to ensure accurate readings across the titration range.

  • Titration for Acidic pKa: Acidify the solution to a pH at least 2 units below the expected first pKa. Titrate with standardized NaOH, adding small, precise aliquots. Allow the pH reading to stabilize after each addition before recording the value.

  • Titration for Basic pKa: Titrate a fresh sample solution with standardized HCl to determine the pKa of the conjugate acid of the amino group.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region, which is mathematically identified as the peak in the first derivative plot (ΔpH/ΔV vs. V). Perform at least three replicate titrations to ensure data reliability.

Solubility: A Prerequisite for Bioavailability

Solubility is the measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. For drug development, aqueous solubility is a primary determinant of oral bioavailability.

Causality Insight: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption. The hydrogen bond donors (amino and pyridone N-H) and acceptors (pyridone C=O and ring nitrogen) in 5-aminopyridin-2-ol suggest it will have moderate aqueous solubility. Its solubility will be highly pH-dependent due to its amphoteric nature, increasing in both acidic (due to protonation of the amino group) and strongly basic (due to deprotonation of the pyridone) conditions.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible results.

dot graph Solubility_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} dot Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the relevant aqueous buffer (e.g., pH 5.0, 7.4, 9.0) or organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a sufficient period (24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

  • Separation: Remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the slurry through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of 5-aminopyridin-2-ol using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

Spectroscopic Properties: Confirming Identity and Purity

Spectroscopic techniques are indispensable for structural elucidation, identity confirmation, and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be sensitive to the electronic environment and the pH (and thus the protonation state) of the solution.

  • ¹³C NMR: The carbon NMR will show five distinct signals corresponding to the carbon atoms of the pyridine ring.

Causality Insight: NMR is the definitive method for confirming the chemical structure of a synthesized compound and its analogues. It is also a powerful tool for studying tautomerism and determining pKa values, as the chemical shifts of nuclei adjacent to an ionizable center will change predictably with pH.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

dot graph NMR_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; graph [bgcolor="#FFFFFF"];

} dot Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, D₂O). The solvent's residual peaks should not obscure important signals from the analyte.

  • Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen solvent in a small vial.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool or directly through a syringe filter into a clean NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock on the deuterium signal and the magnetic field will be shimmed to optimize homogeneity, ensuring sharp spectral lines. Standard ¹H and ¹³C spectra are then acquired.

UV-Vis Spectrophotometry

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For 5-aminopyridin-2-ol, the absorption spectrum is due to π-π* electronic transitions within the aromatic pyridone system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound and its concentration, forming the basis of the Beer-Lambert law for quantification. The λmax will shift depending on the pH and the protonation state of the molecule.

Conclusion for the Researcher

The physicochemical properties of 5-aminopyridin-2-ol—particularly its tautomerism, pKa, and solubility—define its behavior in both synthetic and biological systems. A thorough characterization of these parameters using the robust, self-validating protocols outlined in this guide is a non-negotiable first step in the drug discovery process. This foundational knowledge empowers scientists to make informed decisions in lead optimization, formulation development, and the overall design of more effective and safer medicines.

References

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-hydroxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to its molecular structure, particularly the phenomenon of tautomerism. This guide provides a comprehensive analysis of the potential tautomeric forms of this compound, leveraging established principles from computational and spectroscopic studies of related pyridine derivatives. We will explore the interplay of electronic effects and environmental factors in determining the predominant tautomeric species and discuss the expected spectroscopic signatures for their identification.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomers are constitutional isomers of a compound that readily interconvert. This dynamic equilibrium is a critical consideration in drug development, as different tautomers can exhibit distinct pharmacological profiles, including binding affinities for biological targets, metabolic stability, and toxicity. In materials science, tautomerism can influence properties such as crystal packing, color, and electronic conductivity. For this compound, a molecule possessing both amino and hydroxyl functionalities on a pyridine ring, the potential for multiple tautomeric forms is high, making a thorough understanding of its structural landscape essential for its effective application.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, arising from the migration of protons between the exocyclic heteroatoms (oxygen and nitrogen) and the pyridine ring nitrogen. The principal tautomeric equilibria at play are the keto-enol and amino-imino tautomerisms. This leads to four main potential neutral tautomers, along with a possible zwitterionic form.

Tautomers A This compound (Amino-enol form) B 5-Amino-1H-pyridin-2-one (Amino-keto form) A->B Keto-enol tautomerism C 5-Imino-1,5-dihydro-pyridin-2-ol (Imino-enol form) A->C Amino-imino tautomerism D 5-Imino-1,2,3,4-tetrahydropyridin-2-one (Imino-keto form) B->D Amino-imino tautomerism Z Zwitterionic form B->Z C->D Keto-enol tautomerism

Figure 1: Potential tautomeric forms of this compound.

Analysis of Tautomer Stability: An Evidence-Based Approach

The Keto-Enol Equilibrium: The Predominance of the Pyridone Form

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding pyridone form is one of the most extensively studied in heterocyclic chemistry.[1][2][3] The general consensus is that the 2-pyridone (keto) form is significantly more stable than the 2-hydroxypyridine (enol) form , particularly in the solid state and in polar solvents.[3] This preference is attributed to the greater resonance stabilization of the amide-like pyridone ring and favorable intermolecular hydrogen bonding.[4]

Computational studies on substituted 2-hydroxypyridines, such as 5-nitro-2-hydroxypyridine, have shown that the keto tautomer is favored, even in the gas phase, by approximately 0.857–1.345 kcal/mol.[1] The presence of an electron-donating amino group at the 5-position in this compound is expected to further stabilize the pyridone form through resonance.

The Amino-Imino Equilibrium: The Stability of the Amino Form

In the case of aminopyridines, the equilibrium generally lies heavily in favor of the amino form over the imino form .[5] Computational studies on 2-aminopyridine and its derivatives have consistently shown the amino tautomer to be substantially more stable. For instance, in a study of 2-amino-5-methylpyridine, the amino form was found to be more stable than the imino form.[6] This preference is due to the preservation of the aromaticity of the pyridine ring in the amino form.

The Predominant Tautomer of this compound

Based on the established trends for keto-enol and amino-imino tautomerism in pyridine systems, it is highly probable that the 5-Amino-1H-pyridin-2-one (amino-keto) form is the most stable and therefore predominant tautomer of this compound in most conditions, especially in the solid state and in polar solvents. The stability of this tautomer is a result of the combined energetic favorability of the pyridone structure and the amino substituent.

Spectroscopic Signatures of the Tautomers

The different tautomeric forms of this compound are expected to have distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers.

TautomerKey Expected 1H NMR Signals (in DMSO-d6)Key Expected 13C NMR Signals (in DMSO-d6)
5-Amino-1H-pyridin-2-one (Amino-keto) N-H proton (pyridone): ~11-12 ppm (broad) NH2 protons: ~5-6 ppm (broad) Aromatic protons: ~6-8 ppmC=O carbon: ~160-170 ppm C-NH2 carbon: ~140-150 ppm
This compound (Amino-enol) O-H proton: ~9-10 ppm (broad) NH2 protons: ~5-6 ppm (broad) Aromatic protons: ~6.5-8.5 ppmC-OH carbon: ~155-165 ppm C-NH2 carbon: ~135-145 ppm

Note: These are predicted chemical shift ranges based on data from related compounds. Actual values may vary.

For comparison, the 1H NMR spectrum of 2-amino-5-methylpyridine shows aromatic protons in the range of 6.3-7.8 ppm and an NH2 signal around 4.7 ppm in CDCl3.[7] The 1H NMR spectrum of 3-hydroxypyridine in DMSO-d6 displays aromatic protons between 7.2 and 8.4 ppm and an OH proton at 9.9 ppm.[8] The downfield shift of the N-H proton in the pyridone ring is a characteristic feature.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence for the presence of specific functional groups that differentiate the tautomers.

TautomerKey Expected IR Bands (cm-1)
5-Amino-1H-pyridin-2-one (Amino-keto) C=O stretch (amide): ~1650-1680 N-H stretch (pyridone): ~3100-3300 N-H stretch (amino): ~3300-3500 (two bands)
This compound (Amino-enol) O-H stretch (phenol): ~3200-3600 (broad) C=N and C=C ring stretches: ~1500-1620 N-H stretch (amino): ~3300-3500 (two bands)

The presence of a strong absorption band in the region of 1650-1680 cm-1 would be a strong indicator of the C=O group in the pyridone tautomer. The IR spectra of 2-aminopyridine show characteristic NH2 stretching and scissoring vibrations.[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the reduction of 2-Hydroxy-5-nitropyridine.

Synthesis 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine This compound This compound 2-Hydroxy-5-nitropyridine->this compound Reduction (e.g., H2, Pd/C)

Figure 2: A common synthetic route to this compound.

Another reported multi-step synthesis starts from 2-amino-5-bromopyridine. This method involves protection of the amino group, followed by methoxylation, deprotection, and finally demethylation to yield the desired product.[9]

Experimental Protocols for Tautomeric Analysis

To definitively characterize the tautomeric equilibrium of this compound, a combination of spectroscopic and crystallographic techniques should be employed.

X-ray Crystallography

Objective: To determine the solid-state structure of this compound and unambiguously identify the predominant tautomer in the crystalline form.

Protocol:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., ethanol, methanol, water-ethanol mixtures).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms should be determined, and hydrogen atoms should be located from the difference Fourier map.

  • Analysis: Analyze the bond lengths and angles to confirm the tautomeric form. For the amino-keto tautomer, a C=O double bond (around 1.23 Å) and a C-N single bond in the ring (around 1.38 Å) would be expected. For the amino-enol form, a C-O single bond (around 1.36 Å) and a C=N double bond in the ring (around 1.34 Å) would be observed.

NMR Spectroscopy in Different Solvents

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in a series of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

  • 1H and 13C NMR Spectra Acquisition: Record high-resolution 1H and 13C NMR spectra for each solution at a constant temperature.

  • Spectral Analysis: Analyze the chemical shifts and integration of key signals (e.g., N-H, O-H, NH2 protons, and C=O, C-OH carbons) to determine the relative populations of the different tautomers in each solvent. An increase in the intensity of the pyridone-specific signals in more polar solvents would be expected.

Infrared Spectroscopy

Objective: To identify the characteristic functional groups of the predominant tautomer in the solid state and in solution.

Protocol:

  • Solid-State IR: Record the IR spectrum of solid this compound using a KBr pellet or an ATR accessory.

  • Solution-Phase IR: Record the IR spectra of solutions of the compound in solvents of different polarities (e.g., chloroform, acetonitrile).

  • Spectral Analysis: Look for the presence of a strong C=O stretching band around 1650-1680 cm-1, which would confirm the presence of the pyridone tautomer. Compare the relative intensities of the O-H and C=O bands in different solvents to assess the shift in the tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemistry that dictates its physical and biological properties. Based on extensive evidence from related pyridine systems, the 5-Amino-1H-pyridin-2-one (amino-keto) tautomer is predicted to be the most stable form . This comprehensive guide provides a framework for understanding and investigating the tautomeric behavior of this important molecule. The proposed experimental protocols offer a roadmap for researchers to definitively characterize its structure and pave the way for its rational application in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-hydroxypyridine from 2-Hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-hydroxypyridine, a valuable building block in medicinal chemistry, from its nitro precursor, 2-Hydroxy-5-nitropyridine. The guide delves into the underlying chemical principles, compares various reduction methodologies, and offers a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both scientific rigor and practical applicability. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to confidently and efficiently perform this important transformation.

Introduction: The Significance of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold, also known as 5-aminopyridin-2(1H)-one, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its unique arrangement of a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (hydroxypyridine tautomer) allows for specific and strong interactions with biological targets. This has led to its incorporation into a range of therapeutic agents, including kinase inhibitors and other targeted therapies. The development of robust and efficient synthetic routes to this key intermediate is therefore of paramount importance to the drug discovery and development process. This guide focuses on the common and practical conversion of 2-Hydroxy-5-nitropyridine to this compound, a critical step in the synthesis of many pharmaceutical candidates.

Reaction Mechanism: The Reduction of an Aromatic Nitro Group

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This reduction is a six-electron process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. The overall reaction can be represented as:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

The choice of reducing agent and reaction conditions determines the efficiency and selectivity of this transformation. A variety of methods have been developed for the reduction of aromatic nitro compounds, each with its own advantages and limitations.[1]

Comparative Analysis of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The selection of the most appropriate method depends on factors such as the presence of other functional groups in the molecule, scalability, cost, and safety considerations.

Reduction MethodReducing Agent(s)Typical SolventsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiAlcohols (Ethanol, Methanol), Ethyl Acetate, Acetic AcidHigh yields, clean reaction, catalyst can be recycled.[2]Requires specialized equipment for handling hydrogen gas; may reduce other functional groups (e.g., alkenes, alkynes, benzylic ethers).[2]
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/CH₃COOHAlcohols, Water, Acetic AcidInexpensive, effective for a wide range of substrates.[3]Often requires harsh acidic conditions; workup can be tedious due to the formation of metal salts.[4]
Sodium Dithionite Na₂S₂O₄Water, Alcohols, DMFMild reaction conditions, good chemoselectivity (tolerates many functional groups).[5][6]Can sometimes lead to the formation of side products; workup may require careful pH adjustment.[7]

For the specific transformation of 2-Hydroxy-5-nitropyridine to this compound, catalytic hydrogenation is often a preferred method due to its high efficiency and clean reaction profile. However, metal/acid reductions and sodium dithionite are also viable alternatives, particularly when specialized hydrogenation equipment is not available.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Hydroxy-5-nitropyridine

This section provides a detailed, step-by-step protocol for the synthesis of this compound via catalytic hydrogenation. This protocol is designed to be a self-validating system, with clear instructions and safety precautions.

Materials and Reagents
  • 2-Hydroxy-5-nitropyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon gas (Ar)

  • Celite®

Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen gas cylinder with a regulator

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup and Inerting: In a clean and dry three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% of the substrate). Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add 2-Hydroxy-5-nitropyridine to the flask, followed by ethanol as the solvent (a concentration of 0.1-0.5 M is typical).

  • Hydrogenation: Connect a hydrogen-filled balloon or a hydrogen gas line to the flask. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the completion of the reaction.

  • Workup: Once the reaction is complete, carefully purge the reaction flask with nitrogen or argon to remove any residual hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure product as a solid.

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.64 (s, 1H, OH), 7.51 (d, J = 2.8 Hz, 1H), 6.91 (dd, J = 8.8, 2.8 Hz, 1H), 6.34 (d, J = 8.8 Hz, 1H), 5.20 (br s, 2H, NH₂).[8]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 150.0, 145.3, 131.7, 128.2, 110.0.[8]

  • Melting Point: Approximately 180 °C.[9]

Process Optimization and Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the system is free of catalyst poisons such as sulfur compounds. Increasing the hydrogen pressure or reaction time may also be beneficial.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use. Always handle it in a wet state and under an inert atmosphere.

  • Workup Issues: If the product is highly soluble in the reaction solvent, it may be necessary to perform an extraction with a suitable organic solvent after removing the bulk of the reaction solvent.

  • Purification Challenges: If recrystallization is difficult, column chromatography on silica gel may be employed for purification.

Safety Precautions

  • 2-Hydroxy-5-nitropyridine: This compound is a potential irritant. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium on Carbon: As mentioned, Pd/C is flammable and should be handled with care. Avoid creating dust and keep it away from ignition sources.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from sparks and open flames.

  • General Precautions: Always work in a well-ventilated area and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 2-Hydroxy-5-nitropyridine is a crucial transformation for the preparation of various pharmaceutically important compounds. This guide has provided a detailed and practical overview of this process, with a focus on the widely used catalytic hydrogenation method. By understanding the underlying chemistry, carefully selecting the appropriate methodology, and adhering to the detailed experimental protocol and safety precautions, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Solubility of 5-Amino-2-hydroxypyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-hydroxypyridine (CAS: 33630-94-3), a crucial intermediate in organic and pharmaceutical synthesis.[1][2] This document moves beyond a simple data table to explore the underlying molecular principles governing its solubility. We will dissect the influence of its functional groups, predict its behavior in various solvent classes, and provide a robust experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's physicochemical properties to facilitate reaction optimization, purification, and formulation development.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted pyridine ring possessing both an amino (-NH₂) group and a hydroxyl (-OH) group. These functional groups impart a high degree of polarity and the capacity for extensive hydrogen bonding, which are the primary determinants of its solubility profile.

A critical feature of this molecule is its existence in a tautomeric equilibrium with its 2-pyridone form (5-amino-2(1H)-pyridone). The pyridone tautomer is often predominant and its zwitterionic character can significantly influence intermolecular interactions and, consequently, solubility.

Key Physical Properties:

  • Molecular Formula: C₅H₆N₂O[1]

  • Molecular Weight: 110.11 g/mol [1]

  • Appearance: Solid, often a powder ranging from off-white to black[1][3]

  • Melting Point: Approximately 180°C[1][4]

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6]

This compound is an archetypal polar molecule due to:

  • Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups can donate hydrogen bonds.

  • Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen of the hydroxyl/pyridone group, and the nitrogen of the amino group can all accept hydrogen bonds.

  • Dipole Moment: The electronegative oxygen and nitrogen atoms create a significant molecular dipole.

These features predict favorable interactions with polar solvents, particularly those that can participate in hydrogen bonding.

Predicted Solubility in Common Organic Solvents

While extensive empirical data for this compound is not consolidated in the literature, we can construct a highly reliable predicted solubility profile based on its molecular structure and established chemical principles. The following table categorizes common laboratory solvents and predicts the solubility of this compound.

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic Water (H₂O)Low to ModerateThe molecule can form strong hydrogen bonds with water. However, the aromatic ring introduces some hydrophobicity, limiting high solubility. Solubility is expected to be highly pH-dependent.
Methanol (CH₃OH)Moderate to HighMethanol is an excellent hydrogen bond donor and acceptor, capable of disrupting the solute's crystal lattice and solvating the polar functional groups effectively.
Ethanol (C₂H₅OH)ModerateSimilar to methanol, but the increased nonpolar character of the ethyl group slightly reduces its solvating power for highly polar compounds compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a superior hydrogen bond acceptor and highly polar, making it an excellent solvent for polar, multifunctional compounds like aminohydroxypyridines. A related compound, 3-amino-5-hydroxypyridine, is noted to be soluble in DMSO.[7]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent with strong hydrogen bond accepting capabilities, ideal for solvating polar molecules.
Acetonitrile (CH₃CN)Low to ModerateAcetonitrile is polar but is a weaker hydrogen bond acceptor than DMSO or DMF. It may not be as effective at breaking the strong intermolecular hydrogen bonds in the solid-state solute.
Acetone (CH₃COCH₃)LowWhile polar, acetone's hydrogen bonding capacity is limited compared to other polar solvents, resulting in lower expected solubility for this compound.
Nonpolar TolueneVery Low to InsolubleThe aromatic nature of toluene might offer some weak π-π stacking interactions with the pyridine ring, but it cannot effectively solvate the highly polar amino and hydroxyl groups.[8]
HexaneInsolubleAs a nonpolar alkane, hexane lacks any significant favorable interactions (dipole-dipole, hydrogen bonding) required to dissolve the polar this compound molecule.[6]
Diethyl EtherVery Low to InsolubleDiethyl ether has a small dipole moment but cannot donate hydrogen bonds and is a relatively weak acceptor. It is insufficient to overcome the strong solute-solute interactions.[9]

Visualizing Molecular Interactions

The solubility behavior is dictated by the potential for intermolecular forces between the solute and solvent. The diagram below illustrates the primary interactions that promote or hinder dissolution.

Fig. 1: Solute-Solvent Interaction Map cluster_solute This compound cluster_solvents Solvent Classes Solute Molecule (H-Bond Donor/Acceptor, Polar) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Strong Dipole & H-Bond Acceptance (High Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Mismatched Polarity (Insoluble)

Caption: Key interactions governing solubility.

Standard Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (≥97% purity)[10]

  • Selected solvent (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Methodology:

  • Preparation of Stock Standard (for Quantification):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a known volume (e.g., 10.00 mL) of the chosen solvent to create a stock solution of known concentration (approx. 1 mg/mL).

    • Prepare a series of dilutions from this stock to generate a calibration curve.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound to a vial (e.g., add 20 mg to 2 mL of solvent). The solid must be visibly present in excess to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

    • Allow the slurry to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.

    • Carefully draw the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration within the range of the previously prepared calibration curve.

  • Quantification:

    • Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting absorbance/peak area versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The result, typically expressed in mg/mL or mol/L, is the equilibrium solubility of this compound in that solvent at the specified temperature.

Fig. 2: Shake-Flask Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Seal and Equilibrate (24-48h at Temp) A->B C 3. Settle Particulates B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Dilute Sample D->E F 6. Quantify via HPLC or UV-Vis E->F G 7. Calculate Solubility (mg/mL) F->G

Caption: Experimental workflow for solubility.

Conclusion for the Practicing Scientist

The solubility of this compound is dominated by its polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as methanol. Conversely, it will be largely insoluble in nonpolar media like hexane and toluene. For applications requiring precise concentration control, such as reaction stoichiometry or formulation, the predicted profile serves as an essential starting point, but it must be followed by rigorous experimental determination using a standardized method like the shake-flask protocol detailed herein. Understanding and quantifying the solubility of this versatile building block is a critical first step toward its successful application in any research or development endeavor.

References

A Technical Guide to the Thermal Stability and Degradation of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-hydroxypyridine is a pivotal intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and materials for electronics.[1][2][3] Its utility in these applications is intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its expected thermal degradation profile and outlining robust methodologies for its assessment. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling a deeper understanding of its behavior under thermal stress and informing its safe and effective use in drug development and materials science.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, possesses a unique molecular architecture with both an amino and a hydroxyl group, making it a versatile building block in organic synthesis.[4] The pyridine scaffold itself is a common motif in a vast array of FDA-approved drugs, highlighting the importance of pyridine derivatives in medicinal chemistry.[5] The reactivity of the amino and hydroxyl functionalities allows for the construction of more complex molecules, including pyrazole amides and dendritic polymers.[1][2]

The thermal stability of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its entire lifecycle, from manufacturing and purification to storage and final application. A thorough understanding of a compound's response to heat is paramount for ensuring product quality, safety, and efficacy. For this compound, this understanding informs the design of robust synthetic protocols, the establishment of appropriate storage conditions, and the prediction of potential degradation pathways that could lead to impurities.

This guide will delve into the theoretical and practical aspects of the thermal stability of this compound. We will explore its anticipated degradation profile, propose potential degradation mechanisms, and provide detailed experimental protocols for the characterization of its thermal properties using state-of-the-art analytical techniques.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueReference
CAS Number 33630-94-3[1][6]
Molecular Formula C₅H₆N₂O[6]
Molecular Weight 110.11 g/mol [6]
Melting Point Approximately 180°C[1]
Boiling Point (estimate) 206.4°C[1]
Appearance Brown to dark brown powder[7]
Storage Refrigerated, under inert atmosphere, in a dark place[1]

Thermal Degradation Profile

While specific, in-depth studies on the thermal decomposition of this compound are not extensively available in the public domain, a general degradation profile can be anticipated based on its structure and the known thermal behavior of related aminopyridine and hydroxypyridine compounds. The degradation is likely to be a multi-stage process, initiated by the loss of the more labile functional groups.

A proposed thermal analysis workflow to experimentally determine this profile is outlined below.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Anticipated Degradation Stages

The thermal decomposition of this compound is expected to proceed through several stages:

  • Initial Decomposition: The initial weight loss, likely occurring above its melting point, could be attributed to the loss of the amino group as ammonia (NH₃) or the hydroxyl group as water (H₂O). Decarboxylation, if the hydroxyl group tautomerizes to a pyridone form, is another possibility, leading to the evolution of carbon dioxide (CO₂).

  • Ring Fragmentation: Following the initial loss of functional groups, the pyridine ring itself will begin to fragment at higher temperatures. This will result in the evolution of a complex mixture of nitrogen-containing and hydrocarbon gases.

  • Char Formation: At very high temperatures, a stable carbonaceous residue (char) may be formed.

Proposed Degradation Pathways

The presence of both an amino and a hydroxyl group on the pyridine ring suggests several potential degradation pathways under thermal stress. The relative contribution of each pathway will depend on factors such as the heating rate and the atmosphere (inert or oxidative).

G A This compound B Decarboxylation A->B Heat C Deamination A->C Heat D Dehydration A->D Heat E Aminopyridine B->E F Hydroxypyridine C->F G Pyridinamine radical D->G H Ring Opening & Fragmentation E->H F->H G->H I Volatile Products (CO2, H2O, NH3, HCN, etc.) H->I

Caption: Proposed major thermal degradation pathways for this compound.

One plausible initial step is a tautomerization to the 2-pyridone form. This tautomerism is a known phenomenon in hydroxypyridines.[8] The resulting 2-pyridone could then undergo decarboxylation. Alternatively, direct deamination or dehydration from the this compound form could occur. All of these initial degradation products would be less stable than the parent molecule and would readily undergo further fragmentation.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different stages of decomposition.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: 30 °C to 600 °C, or higher if significant residue remains.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset).

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these events.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature just beyond the final decomposition event observed in TGA.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting and determine the peak temperature and enthalpy of fusion.

    • Identify the exothermic or endothermic peaks associated with decomposition and determine their peak temperatures and enthalpies.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate and identify non-volatile degradation products after thermal stress.

Protocol:

  • Sample Stressing: Heat a known concentration of this compound in a suitable solvent at a temperature below its decomposition onset (e.g., 150 °C) for a defined period.

  • HPLC System:

    • Column: A reverse-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detector: A photodiode array (PDA) detector to obtain UV spectra of the eluting peaks, and a mass spectrometer (MS) for definitive identification.

  • Analysis:

    • Inject the stressed sample and a non-stressed control.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • Use the MS data to determine the molecular weights of the degradation products and propose their structures.

Kinetic Analysis of Degradation

A kinetic analysis of the thermal degradation of this compound can provide valuable information about its long-term stability at lower temperatures.[9][10][11] This is typically achieved by performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The resulting data can then be fitted to various kinetic models (e.g., the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) to determine the activation energy of decomposition. A higher activation energy generally indicates greater thermal stability.

Conclusion

While this compound is a valuable synthetic intermediate, a comprehensive understanding of its thermal stability is crucial for its effective and safe utilization. This guide has provided a framework for assessing its thermal properties, including its anticipated degradation profile, potential degradation pathways, and detailed experimental protocols for its characterization. The methodologies outlined herein, including TGA, DSC, and HPLC-MS, represent a robust approach to elucidating the thermal behavior of this and other important organic molecules. The insights gained from such studies are indispensable for the development of stable pharmaceutical formulations and high-performance materials.

References

An In-depth Technical Guide to the Discovery and History of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-hydroxypyridine, a seemingly simple heterocyclic compound, occupies a significant and strategic position in the landscape of modern medicinal and materials chemistry. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group and a tautomeric hydroxypyridine core, have rendered it a valuable scaffold in the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of the discovery and historical development of this compound, tracing its origins from early twentieth-century pyridine chemistry to its current status as a key building block in contemporary drug discovery and materials science. We will delve into the evolution of its synthesis, from early, often arduous methods to the sophisticated and efficient protocols employed today, and examine the expanding scope of its applications.

Introduction: The Unassuming Importance of a Pyridinone Scaffold

The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast number of biologically active compounds and functional materials. The introduction of substituents dramatically modulates the ring's properties, and among the vast possibilities, the combination of amino and hydroxyl groups gives rise to a particularly versatile class of compounds: the aminohydroxypyridines.

This compound, which exists in tautomeric equilibrium with 5-amino-2(1H)-pyridinone, is a prime example of this class. The presence of a hydrogen-bond donor (the amino group) and both a hydrogen-bond donor and acceptor (the hydroxyl/carbonyl group) within a rigid aromatic framework provides a unique set of functionalities for molecular recognition and interaction. This has made it a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

This technical guide will provide a thorough historical and technical overview of this compound, with the aim of equipping researchers and drug development professionals with a deep understanding of its origins, synthesis, and multifaceted applications.

The Genesis of Aminohydroxypyridines: Early Explorations in Pyridine Chemistry

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from bone oil in 1846, but it was the development of synthetic methods in the late 19th and early 20th centuries that truly unlocked its potential.

A pivotal moment in the synthesis of aminopyridines was the discovery of the Chichibabin reaction in 1914 by the Russian chemist Aleksei Chichibabin. This reaction, which involves the direct amination of pyridine with sodium amide, provided a direct route to 2-aminopyridines and laid the groundwork for the synthesis of a wide range of substituted pyridines.

While the direct synthesis of this compound in this early period is not well-documented, a significant milestone in the synthesis of a closely related isomer, "alpha-hydroxy-alpha-amino-pyridine," is found in a 1932 US patent granted to Edmond T. Tisza and Bernard Joos of the Pyridium Corporation.[1] Their invention describes the preparation of this compound by boiling "alpha-alpha-diamino-pyridine" (likely 2,6-diaminopyridine) with dilute mineral acid.

The Pyridium Corporation's interest in aminohydroxypyridines was likely spurred by their development of Phenazopyridine, a urinary tract analgesic synthesized in 1914 and marketed as Pyridium.[2] Phenazopyridine itself is an azo dye derived from a diaminopyridine, highlighting the company's focus on the medicinal applications of this class of compounds. The work by Tisza and Joos represents an early industrial effort to explore the chemical space around these medically relevant scaffolds.

It is important to note that the nomenclature used in this early patent is ambiguous by modern standards. The term "alpha" typically refers to the 2- and 6-positions of the pyridine ring. Therefore, the product described is most likely 2-amino-6-hydroxypyridine. However, this early work demonstrates a clear interest in the synthesis and potential applications of aminohydroxypyridines, setting the stage for the later development of methods to produce other isomers, including the 5-amino-2-hydroxy variant.

The Evolution of Synthesis: From Foundational Methods to Modern Efficiency

The synthetic routes to this compound have evolved significantly from the early, often harsh and low-yielding methods used for pyridine functionalization. Modern synthetic chemistry offers a variety of more efficient and scalable approaches.

Early Synthetic Approaches: Building upon Pyridine Functionalization

While a direct lineage from the 1932 patent to modern syntheses of this compound is not immediately apparent in the literature, the foundational reactions of pyridine chemistry undoubtedly paved the way. Early approaches to hydroxypyridines often involved harsh conditions such as sulfonation followed by alkali fusion. The introduction of an amino group could be achieved through various methods, including the Hofmann or Curtius rearrangement of pyridinecarboxamides, or the reduction of nitropyridines.

A common strategy for synthesizing this compound in the mid to late 20th century involved the reduction of a corresponding nitropyridine. This multi-step process would typically start with a commercially available hydroxypyridine, which would be nitrated and then subsequently reduced to the desired aminohydroxypyridine.

Modern Synthetic Protocols: A Focus on Versatility and Scalability

Contemporary organic synthesis provides a toolkit of more refined and versatile methods for the preparation of this compound. These methods often prioritize milder reaction conditions, higher yields, and greater functional group tolerance, making the compound more accessible for a wider range of applications. A prevalent modern strategy involves a multi-step synthesis starting from readily available 2-amino-5-bromopyridine or 2-amino-5-iodopyridine. This approach typically involves three key transformations:

  • Protection of the Amino Group: The exocyclic amino group is often protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the 2,5-dimethylpyrrole group, formed by reacting the aminopyridine with 2,5-hexanedione.

  • Introduction of the Hydroxyl Group: The halogen at the 5-position is then replaced with a hydroxyl group or a protected hydroxyl group. This can be achieved through a substitution reaction with a suitable oxygen nucleophile, such as sodium methoxide to form a methoxy intermediate, followed by demethylation.

  • Deprotection: The final step involves the removal of the protecting group from the amino group to yield the target this compound.

This general strategy is outlined in the following workflow diagram:

Synthesis_Workflow Start 2-Amino-5-halopyridine Protection Amino Group Protection (e.g., 2,5-hexanedione) Start->Protection Protected_Intermediate Protected Aminohalopyridine Protection->Protected_Intermediate Substitution Hydroxylation or Alkoxylation (e.g., NaOMe) Protected_Intermediate->Substitution Methoxy_Intermediate Protected Amino-methoxypyridine Substitution->Methoxy_Intermediate Deprotection Deprotection (e.g., Acid) Methoxy_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 1. A generalized modern synthetic workflow for the preparation of this compound from a 2-amino-5-halopyridine starting material.

A notable advantage of this approach is the ability to introduce a variety of substituents on the pyridine ring at different stages of the synthesis, allowing for the creation of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Comparison of Historical and Modern Synthetic Approaches

FeatureEarly Methods (Mid-20th Century)Modern Methods (Late 20th - 21st Century)
Starting Materials Simple pyridines, hydroxypyridinesFunctionalized pyridines (e.g., halopyridines)
Key Reactions Nitration, reduction, diazotizationProtection/deprotection, nucleophilic substitution
Reaction Conditions Often harsh (strong acids, high temperatures)Generally milder and more controlled
Yields Variable, often low to moderateTypically moderate to high
Scalability Can be challengingMore amenable to large-scale synthesis
Versatility Limited for creating diverse derivativesHigh, allows for late-stage functionalization

Physicochemical Properties and Characterization

This compound is a crystalline solid with a melting point in the range of 238-242 °C. It is soluble in polar solvents such as water and alcohols. One of its key chemical features is its tautomerism, existing in equilibrium between the hydroxy form (this compound) and the pyridone form (5-amino-2(1H)-pyridinone). In the solid state and in polar solvents, the pyridone tautomer is generally favored.

Table 2: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Melting Point 238-242 °C
Appearance Off-white to tan crystalline powder
Solubility Soluble in water and polar organic solvents
pKa ~3.5 (pyridinium ion), ~11.5 (hydroxyl group)

The structural characterization of this compound relies on a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and tautomeric form.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present, with characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the pyridone tautomer, and the O-H stretch of the hydroxy tautomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition of the compound.

Applications in Drug Discovery and Materials Science: A Versatile Building Block

The unique structural and electronic properties of this compound have made it a valuable building block in a wide range of applications, particularly in the field of medicinal chemistry.

A Privileged Scaffold in Medicinal Chemistry

The ability of the this compound core to participate in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, has led to its incorporation into numerous drug candidates targeting a diverse range of diseases. The amino and hydroxyl/pyridone functionalities can be readily derivatized, allowing for the fine-tuning of a molecule's pharmacological properties.

Medicinal_Chemistry_Applications Core This compound Scaffold Kinase_Inhibitors Kinase Inhibitors (e.g., for Oncology) Core->Kinase_Inhibitors H-bond interactions with kinase hinge region Antiviral_Agents Antiviral Agents (e.g., HIV, Hepatitis) Core->Antiviral_Agents Mimicking nucleobase structures CNS_Agents CNS Agents (e.g., for Neurodegenerative Diseases) Core->CNS_Agents Modulating receptor binding Antibacterial_Agents Antibacterial Agents Core->Antibacterial_Agents Targeting essential bacterial enzymes

Figure 2. The this compound scaffold serves as a versatile platform for the development of various therapeutic agents by enabling key molecular interactions with biological targets.

Some notable examples of the application of the this compound scaffold in drug discovery include:

  • Kinase Inhibitors: The pyridinone core is an effective mimic of the purine ring system found in ATP, the natural substrate for many kinases. This has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases, where the this compound moiety often forms crucial hydrogen bonds with the hinge region of the kinase active site.

  • Antiviral Agents: The ability of the scaffold to mimic natural nucleobases has been exploited in the design of antiviral agents, including inhibitors of viral polymerases and other essential viral enzymes.

  • Central Nervous System (CNS) Agents: The polarity and hydrogen bonding capabilities of this compound make it a useful component in the design of drugs targeting CNS receptors and enzymes involved in neurodegenerative diseases.

Emerging Applications in Materials Science

Beyond its role in medicine, the unique electronic and photophysical properties of this compound and its derivatives are being explored in the field of materials science. Its fluorescent properties and ability to coordinate with metal ions make it a candidate for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of fluorescent or phosphorescent emitters.

  • Sensors: For the detection of metal ions or other small molecules.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): As a versatile organic linker.

Conclusion and Future Perspectives

From its speculative beginnings in early 20th-century industrial chemistry to its current status as a highly sought-after building block, the journey of this compound exemplifies the evolution of modern organic synthesis and medicinal chemistry. The development of efficient and versatile synthetic methods has transformed this once obscure molecule into a cornerstone of many drug discovery programs and a promising platform for the creation of novel functional materials.

As our understanding of the molecular basis of disease continues to deepen, the demand for versatile and tunable molecular scaffolds like this compound will undoubtedly grow. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, including biocatalytic and flow chemistry approaches. Furthermore, the exploration of its applications in new therapeutic areas and in the design of advanced materials is an exciting and rapidly evolving field. The rich history and ever-expanding utility of this compound ensure that it will remain a molecule of significant interest to chemists and drug developers for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for the N-Functionalization of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-2-hydroxypyridine Scaffolds

This compound and its N-functionalized derivatives represent a privileged scaffold in medicinal chemistry and materials science. The strategic placement of the amino and hydroxyl groups offers versatile points for chemical modification, enabling the generation of diverse molecular architectures with a wide array of biological activities and material properties. The amino group, in particular, serves as a key handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-functionalization of this compound, with a focus on acylation, alkylation, arylation, and sulfonylation reactions. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Hazard Profile:

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1][3][4] Do not ingest or inhale the compound.[1][2][3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Some sources recommend refrigeration.[2][5]

  • First Aid: In case of contact, rinse the affected area with plenty of water.[1][2][3] If irritation persists, seek medical attention.[1][2][3]

Part 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals. This reaction is typically achieved by reacting the amino group with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Reaction Causality and Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. The choice of base and solvent can significantly impact the reaction rate and yield.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Acylating Agent - Base (e.g., Pyridine, TEA) dissolve Dissolve this compound and Base in Solvent reagents->dissolve solvent Prepare Solvent (e.g., DCM, THF) solvent->dissolve add_acyl Add Acylating Agent (dropwise at 0 °C) dissolve->add_acyl stir Stir at Room Temperature (Monitor by TLC) add_acyl->stir quench Quench with Water/Brine stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: Synthesis of N-(6-hydroxy-3-pyridinyl)acetamide
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(6-hydroxy-3-pyridinyl)acetamide.

ParameterValue
Starting Material This compound
Acylating Agent Acetyl Chloride
Base Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 80-95%

Part 2: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the amino nitrogen, a key step in modifying the lipophilicity and steric bulk of the molecule. Reductive amination is a widely used and greener alternative to direct alkylation with alkyl halides.

Reaction Causality and Mechanistic Insight

Reductive amination involves the initial formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone.[6] This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the alkylated amine.[6][7] This one-pot procedure is often preferred due to its high efficiency and broad substrate scope.[8]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aldehyde/Ketone - Reducing Agent (e.g., STAB) mix Mix this compound and Aldehyde/Ketone in Solvent reagents->mix solvent Prepare Solvent (e.g., DCE, MeOH) solvent->mix add_reducing Add Reducing Agent (portion-wise) mix->add_reducing stir Stir at Room Temperature (Monitor by TLC) add_reducing->stir quench Quench with Saturated NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General workflow for the N-alkylation via reductive amination.

Detailed Protocol: Synthesis of 5-(Benzylamino)-2-hydroxypyridine
  • Preparation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain 5-(benzylamino)-2-hydroxypyridine.

ParameterValue
Starting Material This compound
Carbonyl Compound Benzaldehyde
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 70-90%

Part 3: N-Arylation of this compound

The formation of a C-N bond between an aromatic amine and an aryl halide is a cornerstone of modern organic synthesis, with the Buchwald-Hartwig amination and Ullmann condensation being the most prominent methods.

Reaction Causality and Mechanistic Insight

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between amines and aryl halides or triflates.[9] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the success of the reaction.[11]

Ullmann Condensation: This is a copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig amination.[12] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[12] Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.[13]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor with: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base (e.g., NaOtBu, Cs2CO3) degas Degas the Mixture reagents->degas solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->degas heat Heat to Reaction Temperature (Monitor by TLC/LC-MS) degas->heat cool_filter Cool to RT and Filter through Celite heat->cool_filter concentrate Concentrate the Filtrate cool_filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Detailed Protocol: Synthesis of 5-(Phenylamino)-2-hydroxypyridine
  • Preparation: In a glovebox or under a stream of argon, a Schlenk tube is charged with this compound (1.0 eq), bromobenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction: Anhydrous toluene is added, and the tube is sealed. The mixture is heated to 100 °C for 12-24 hours.

  • Monitoring: The reaction progress is monitored by LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to give 5-(phenylamino)-2-hydroxypyridine.

ParameterValue
Starting Material This compound
Aryl Halide Bromobenzene
Catalyst Pd₂(dba)₃ / XPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100 °C
Typical Yield 60-85%

Part 4: N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide group, a key pharmacophore in many drugs. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Reaction Causality and Mechanistic Insight

Similar to N-acylation, the nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to scavenge the HCl produced during the reaction. The resulting sulfonamide is generally a stable and robust functional group.

Experimental Workflow: N-Sulfonylation

N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Sulfonyl Chloride - Base (e.g., Pyridine) dissolve Dissolve this compound in Pyridine reagents->dissolve solvent Prepare Solvent (e.g., Pyridine, DCM) solvent->dissolve add_sulfonyl Add Sulfonyl Chloride (at 0 °C) dissolve->add_sulfonyl stir Stir at Room Temperature (Monitor by TLC) add_sulfonyl->stir quench Pour into Ice-Water stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Recrystallization or Column Chromatography dry_concentrate->purify

Caption: General workflow for the N-sulfonylation of this compound.

Detailed Protocol: Synthesis of N-(6-hydroxy-3-pyridinyl)benzenesulfonamide
  • Preparation: Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Reaction: Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.

ParameterValue
Starting Material This compound
Sulfonylating Agent Benzenesulfonyl Chloride
Base/Solvent Pyridine
Temperature 0 °C to Room Temperature
Typical Yield 75-90%

Conclusion

The N-functionalization of this compound provides a powerful platform for the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. The protocols detailed in this guide for N-acylation, N-alkylation, N-arylation, and N-sulfonylation are robust and can be adapted to a variety of substrates. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers can effectively utilize these methods to generate novel molecules for further investigation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Amino-2-hydroxypyridine Scaffold

The this compound core, which predominantly exists in its 5-amino-2-pyridone tautomeric form, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent structural features—a hydrogen bond donor and acceptor, a rigid aromatic system, and multiple points for functionalization—make it a valuable building block for designing molecules with specific biological activities. Derivatives of this scaffold are integral to a range of therapeutic agents, including kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.[2][3]

The ability to strategically elaborate this core structure through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, stand as the most powerful and versatile methods for such transformations.[4] However, the inherent electronic properties of the 5-amino-2-pyridone system present unique and significant challenges to the practicing chemist.

This guide provides a detailed exploration of these challenges and offers robust, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The methodologies are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these critical transformations.

Core Challenges in Cross-Coupling with 5-Amino-2-pyridone Systems

The primary hurdles in applying palladium catalysis to 5-amino-2-pyridone substrates stem from the molecule's electronic nature and the presence of multiple reactive sites.

  • Catalyst Inhibition/Poisoning : The pyridine ring nitrogen and the exocyclic amino group are both Lewis basic. They can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic turnover.[5][6] This is a well-documented issue with electron-rich pyridine substrates, often termed the "2-pyridyl problem."[7]

  • Substrate Reactivity and Tautomerism : The 2-pyridone tautomer is electron-rich, which can make the oxidative addition step—often the rate-limiting step in the catalytic cycle—sluggish, particularly with less reactive electrophiles like aryl chlorides.[6] Furthermore, the amide-like nature of the pyridone can lead to undesired side reactions, such as N-arylation or O-arylation, in competition with the desired C-C or C-N coupling at a halogenated position.

  • Protecting Group Strategy : The presence of two nucleophilic sites (the amino group and the pyridone nitrogen) necessitates a thoughtful protecting group strategy. The amino group can participate in undesired side reactions, and its protection is often crucial for achieving high yields and clean conversions.[8][9] Similarly, protecting the pyridone nitrogen can prevent catalyst coordination and improve solubility.

Diagram: General Catalytic Cycle for Palladium Cross-Coupling

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[4][5] For a substrate like 5-amino-2-pyridone, success hinges on mitigating catalyst inhibition and ensuring efficient transmetalation.

Scientific Rationale and Strategy

To achieve a successful Suzuki coupling on a halogenated 5-amino-2-pyridone, we must address the key challenges head-on.

  • Starting Material : We will begin with a halogenated precursor, such as 5-bromo-3-amino-2-hydroxypyridine. Bromides offer a good balance of reactivity and stability.

  • Protecting Groups :

    • Amino Group : The exocyclic amino group should be protected to prevent it from acting as a competitive ligand for the palladium catalyst. Acetyl (Ac) protection is a robust and easily removable choice, forming an acetamide that is less nucleophilic and coordinating.[8][9]

    • Pyridone Group : The pyridone nitrogen can be a potent inhibitor. Protecting it, for instance as a benzyl (Bn) or p-methoxybenzyl (PMB) ether, serves a dual purpose: it prevents N-coordination to palladium and significantly improves the solubility of the substrate in common organic solvents.

  • Catalyst System :

    • Palladium Precatalyst : A Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst like Pd(OAc)₂ that is readily reduced in situ is suitable.

    • Ligand : To overcome the sluggish reactivity of the electron-rich pyridone ring, a sterically hindered and electron-rich biarylphosphine ligand is essential. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]

    • Base : A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[5][10] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective without being overly harsh, which could degrade the substrate or catalyst.

Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 5-aryl-3-amino-2-pyridones.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 1-benzyl-5-bromo-3-(acetylamino)pyridin-2(1H)-one with (4-methoxyphenyl)boronic acid.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
Protected PyridoneN/A335.181.01.0
(4-Methoxyphenyl)boronic acid5720-07-0151.961.51.5
Pd₂(dba)₃51364-51-3915.720.020.02 (2 mol%)
SPhos657408-07-6410.530.080.08 (8 mol%)
K₃PO₄ (finely ground, anhydrous)7778-53-2212.273.03.0
1,4-Dioxane / Water (4:1 v/v, degassed)123-91-1-10 mL-

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected pyridone (1.0 mmol), (4-methoxyphenyl)boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition : In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol). Add these solids to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed 1,4-dioxane/water mixture (10 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the coupled product.

Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons, providing access to arylalkynes and conjugated enynes which are valuable synthons.[11][12] The reaction typically requires both palladium and copper(I) cocatalysis.

Scientific Rationale and Strategy

The challenges for Sonogashira coupling are similar to those for Suzuki, with the added complication of potential homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst.

  • Starting Material : An iodo-substituted pyridone is the preferred starting material, as the C-I bond is the most reactive towards oxidative addition, often allowing for milder reaction conditions.[12][13]

  • Protecting Groups : The same protection strategy as for the Suzuki coupling (acetyl for the amine, benzyl for the pyridone) is highly recommended to block side reactions and improve substrate compatibility.

  • Catalyst System :

    • Palladium Precatalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are classic, reliable choices.[11][14]

    • Copper(I) Cocatalyst : Copper(I) iodide (CuI) is the standard cocatalyst used to form the reactive copper acetylide intermediate.[11]

    • Base : A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as a co-solvent.[11][15]

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 1-benzyl-3-(acetylamino)-5-iodopyridin-2(1H)-one with phenylacetylene.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
Protected Iodo-PyridoneN/A422.181.01.0
Phenylacetylene536-74-3102.131.21.2
PdCl₂(PPh₃)₂13965-03-2701.900.030.03 (3 mol%)
Copper(I) Iodide (CuI)7681-65-4190.450.060.06 (6 mol%)
Triethylamine (Et₃N)121-44-8101.195 mLSolvent
Tetrahydrofuran (THF, anhydrous)109-99-9-5 mLSolvent

Procedure:

  • Vessel Preparation : To a Schlenk flask with a stir bar, add the protected iodo-pyridone (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Reagent Addition : Add anhydrous THF (5 mL) and Et₃N (5 mL) via syringe. Stir for 5 minutes to dissolve the solids. Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring : Follow the consumption of the starting material by TLC or LC-MS.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base and copper salts, followed by brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification : Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the desired arylalkyne.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[16][17] This reaction is particularly sensitive to ligand choice, especially when using less reactive aryl chlorides.

Scientific Rationale and Strategy

This reaction involves coupling a halogenated pyridone with an external amine. The substrate's own amino group must be protected.

  • Starting Material : A chloro-substituted pyridone is a challenging but cost-effective starting material. Its lower reactivity necessitates a more active catalyst system.[6] 5-chloro-3-amino-2-hydroxypyridine would be a suitable precursor.

  • Protecting Groups : As before, protection of both the amino and pyridone functionalities is critical to prevent self-coupling or reaction at undesired sites.

  • Catalyst System :

    • Palladium Precatalyst : Pre-formed palladacycles (e.g., G3- or G4-precatalysts) or a combination of Pd(OAc)₂ or Pd₂(dba)₃ are effective.

    • Ligand : The activation of a C-Cl bond is the most challenging step.[6] Highly active, sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos are required to facilitate the difficult oxidative addition step.[17]

    • Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[6] Weaker bases like K₃PO₄ can be used but may require higher temperatures and catalyst loadings.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 1-benzyl-3-(acetylamino)-5-chloropyridin-2(1H)-one with morpholine.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
Protected Chloro-PyridoneN/A290.721.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃51364-51-3915.720.020.02 (2 mol%)
BrettPhos1028206-56-5536.680.080.08 (8 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous, degassed)108-88-3-10 mL-

Procedure:

  • Vessel and Reagent Preparation (Glovebox) : Due to the air- and moisture-sensitivity of the catalyst system and base, it is highly recommended to set up this reaction in a glovebox. Add the protected chloro-pyridone (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.08 mmol), and NaOtBu (1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition : Add anhydrous, degassed toluene (10 mL) followed by morpholine (1.2 mmol).

  • Reaction : Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 110 °C. Stir for 16-24 hours.

  • Monitoring : Follow the reaction progress by LC-MS.

  • Workup : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (30 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product using silica gel column chromatography to isolate the desired N-arylated product.

Conclusion and Best Practices

The successful application of palladium-catalyzed cross-coupling reactions to the this compound scaffold is achievable but requires careful consideration of the substrate's inherent reactivity. The key pillars for success are:

  • Strategic Protection : Masking the exocyclic amine and the pyridone nitrogen is often non-negotiable for achieving high yields and avoiding complex side-product formation.

  • Informed Catalyst Selection : The use of modern, electron-rich, and sterically demanding phosphine ligands is critical, especially for less reactive halides like chlorides.

  • Rigorous Technique : Maintaining a strictly inert atmosphere and using anhydrous, degassed solvents are paramount to prevent catalyst deactivation and minimize side reactions like dehalogenation or protodeboronation.

By understanding the causality behind these experimental choices, researchers can effectively leverage these powerful synthetic tools to accelerate the discovery and development of novel therapeutics based on this versatile heterocyclic core.

References

The Versatile Scaffold: A Guide to the Synthesis of Novel Heterocyclic Compounds from 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-2-hydroxypyridine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Among the vast array of functionalized pyridines, this compound emerges as a particularly versatile and strategic starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, opens a gateway to a multitude of cyclization and functionalization strategies. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the synthesis of key fused heterocyclic systems, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, compounds with demonstrated potential in various therapeutic areas.

Part 1: Strategic Functionalization of the this compound Core

The inherent reactivity of both the amino and hydroxyl groups in this compound allows for selective transformations to generate key intermediates. These intermediates are often essential precursors for subsequent cyclization reactions to form more complex heterocyclic systems.

Conversion to 5-Amino-2-chloropyridine: A Gateway to Nucleophilic Substitution

The conversion of the hydroxyl group to a chloro group is a pivotal transformation, rendering the 2-position of the pyridine ring susceptible to nucleophilic substitution. This is a common and effective strategy for introducing a variety of functional groups or for facilitating subsequent cyclization reactions.

Protocol 1: Synthesis of 5-Amino-2-chloropyridine

Causality: The use of phosphoryl chloride (POCl₃) is a standard and efficient method for the chlorination of hydroxypyridines. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add this compound (1 eq.) to an excess of phosphoryl chloride (POCl₃) (5-10 eq.). The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-2-chloropyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

Compound Molecular Formula Molecular Weight Melting Point Appearance
5-Amino-2-chloropyridineC₅H₅ClN₂128.56 g/mol 81-83 °CSolid

Table 1: Physicochemical properties of 5-Amino-2-chloropyridine.[2]

Part 2: Synthesis of Fused Heterocyclic Systems

With the functionalized pyridine core in hand, we can now explore the construction of fused heterocyclic systems. These bicyclic structures often exhibit enhanced biological activity due to their rigid conformation and extended pharmacophoric features.

Synthesis of Pyrido[2,3-d]pyrimidines: Potent Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities, including their role as kinase inhibitors in cancer therapy.[3] The synthesis of these compounds often involves the construction of the pyrimidine ring onto the pyridine core.

Protocol 2: Synthesis of a 2,4-diamino-pyrido[2,3-d]pyrimidine derivative

Causality: This synthesis is a classical example of a condensation-cyclization reaction. The amino group at the 5-position of the pyridine ring and the adjacent ring nitrogen act as nucleophiles to react with a suitable three-carbon building block, in this case, derived from dicyandiamide, to form the fused pyrimidine ring.

Step-by-Step Methodology:

  • Reaction of this compound with a β-ketoester (Gould-Jacobs reaction):

    • In a round-bottom flask, mix this compound (1 eq.) and diethyl ethoxymethylenemalonate (1 eq.).

    • Heat the mixture at 120-130 °C for 1-2 hours.

    • Cool the reaction mixture and add Dowtherm A (high-boiling aromatic hydrocarbon mixture).

    • Heat the mixture to reflux (around 250 °C) for 15-30 minutes.

    • Cool the mixture and collect the precipitated solid by filtration. Wash with a suitable solvent like ethanol to obtain the intermediate ethyl 4-hydroxy-7-oxo-7,8-dihydro-1,8-naphthyridine-6-carboxylate.

  • Conversion to the target Pyrido[2,3-d]pyrimidine:

    • The intermediate from the previous step can be further functionalized. For instance, treatment with phosphoryl chloride can convert the hydroxyl group to a chloro group.

    • Subsequent reaction with amines can then introduce diversity at this position. A common route involves the reaction of a 2-aminopyridine derivative with a substituted pyrimidine.[4]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Further Transformations A This compound C Intermediate: Ethyl 4-hydroxy-7-oxo-7,8-dihydro- 1,8-naphthyridine-6-carboxylate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Functionalization (e.g., Chlorination) C->D E Pyrido[2,3-d]pyrimidine Derivative D->E Amination

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidines.

Synthesis of Pyrazolo[3,4-b]pyridines: A Versatile Pharmacophore

The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system found in a variety of biologically active compounds, including potent kinase inhibitors and anticancer agents.[5] A common synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. To access this from this compound, a key step is the formation of a 5-hydrazinopyridine intermediate.

Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine derivative

Causality: This protocol involves a diazotization of the amino group, followed by reduction to a hydrazine. The resulting hydrazine is a key intermediate that can then undergo a condensation-cyclization reaction with a β-ketoester to form the fused pyrazole ring.

Step-by-Step Methodology:

  • Diazotization of this compound:

    • Dissolve this compound (1 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1 eq.) in water, keeping the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

  • Reduction to 5-Hydrazino-2-hydroxypyridine:

    • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution at 0-5 °C.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with a suitable organic solvent.

    • Dry and concentrate the organic extracts to obtain the crude 5-hydrazino-2-hydroxypyridine.

  • Cyclization with a β-Ketoester:

    • Dissolve the crude 5-hydrazino-2-hydroxypyridine (1 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrazolo[3,4-b]pyridine derivative.

Reaction Scheme:

Pyrazolo_Synthesis cluster_step1 Step 1 & 2: Hydrazine Formation cluster_step2 Step 3: Cyclization A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C 5-Hydrazino-2-hydroxypyridine B->C SnCl₂, HCl E Pyrazolo[3,4-b]pyridine Derivative C->E Reflux D β-Ketoester D->E

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Part 3: Multicomponent Reactions (MCRs) - A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a single product, represent a highly efficient and atom-economical approach to the synthesis of complex molecules.[6] this compound, with its multiple reactive sites, is an excellent candidate for designing novel MCRs for the rapid generation of diverse heterocyclic libraries.

One-Pot Synthesis of Fused Pyridines

It is plausible to design a one-pot reaction that combines this compound, an aldehyde, and a C-H activated compound (like malononitrile or a β-ketoester) to construct a fused pyridine ring in a single step.

Conceptual MCR Protocol:

Causality: This hypothetical MCR would likely proceed through an initial Knoevenagel condensation between the aldehyde and the C-H activated compound, followed by a Michael addition of the amino group of this compound to the resulting α,β-unsaturated system. A subsequent intramolecular cyclization and tautomerization would then lead to the final fused heterocyclic product. The choice of catalyst (e.g., a Lewis acid or a base) would be crucial in directing the reaction pathway.

Hypothetical Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1 eq.), an aldehyde (1 eq.), a C-H activated compound (1 eq.), and a suitable catalyst (e.g., piperidine, L-proline, or a Lewis acid like InCl₃) in a solvent such as ethanol or DMF.

  • Reaction Conditions: Heat the mixture to reflux or utilize microwave irradiation to accelerate the reaction. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Logical Relationship Diagram:

MCR_Concept Start Starting Materials A This compound Start->A B Aldehyde Start->B C C-H Activated Compound Start->C Intermediate2 Michael Adduct A->Intermediate2 Intermediate1 Knoevenagel Adduct B->Intermediate1 C->Intermediate1 Intermediate1->Intermediate2 Michael Addition Product Fused Heterocycle Intermediate2->Product Intramolecular Cyclization

Caption: Conceptual pathway for a multicomponent reaction.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The strategic manipulation of its amino and hydroxyl functionalities provides access to key intermediates that can be elaborated into complex fused ring systems of significant medicinal interest. The application of classical cyclization strategies, as well as the development of innovative multicomponent reactions, will continue to expand the synthetic utility of this valuable precursor. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource and a source of inspiration for researchers dedicated to the discovery and development of new therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the identification of new lead compounds and the advancement of medicinal chemistry.

References

Applikations- und Protokollhandbuch: Derivatisierung von 5-Amino-2-hydroxypyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von 5-Amino-2-hydroxypyridin, einem vielseitigen Molekülgerüst ("Scaffold") für die Entwicklung von Wirkstoffbibliotheken zum biologischen Screening. Es werden bewährte Protokolle, die zugrunde liegenden chemischen Prinzipien und Überlegungen für das nachfolgende biologische Screening dargelegt.

Einleitung: Die Bedeutung von 5-Amino-2-hydroxypyridin in der medizinischen Chemie

5-Amino-2-hydroxypyridin ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie.[1] Diese Bezeichnung erhalten Molekülstrukturen, die in der Lage sind, an mehrere unterschiedliche biologische Zielmoleküle zu binden, und somit als Ausgangspunkt für die Entwicklung einer Vielzahl von bioaktiven Verbindungen dienen.[1] Die Kombination einer nukleophilen Aminogruppe und einer Hydroxylgruppe an einem aromatischen Pyridinring bietet vielfältige Möglichkeiten zur chemischen Modifikation. Durch die gezielte Derivatisierung dieser funktionellen Gruppen kann eine Bibliothek von strukturell verwandten Molekülen erstellt werden, um deren biologische Aktivität in Hochdurchsatz-Screening-Verfahren zu untersuchen. Solche Screening-Bibliotheken sind ein Eckpfeiler in der frühen Phase der Wirkstoffentdeckung.

Die Derivatisierung zielt darauf ab, die physikochemischen und pharmakokinetischen Eigenschaften des Moleküls systematisch zu verändern. Dies kann die Löslichkeit, die Lipophilie, die Fähigkeit zur Wasserstoffbrückenbindung und die metabolische Stabilität beeinflussen, was wiederum die Wirksamkeit und das Sicherheitsprofil der potenziellen Wirkstoffe maßgeblich bestimmt.

Strategien zur Derivatisierung

Die Derivatisierung von 5-Amino-2-hydroxypyridin konzentriert sich primär auf die reaktivere 5-Aminogruppe. Die Hydroxylgruppe kann ebenfalls modifiziert werden, erfordert jedoch unter Umständen andere Reaktionsbedingungen oder den Einsatz von Schutzgruppen.

Derivatisierung der 5-Aminogruppe

Die aromatische Aminogruppe in Position 5 ist ein ausgezeichneter Angriffspunkt für elektrophile Reagenzien. Die gängigsten Derivatisierungsstrategien umfassen:

  • Acylierung: Bildung von Amidbindungen durch Reaktion mit Acylchloriden oder Carbonsäureanhydriden.

  • Sulfonylierung: Bildung von Sulfonamiden durch Reaktion mit Sulfonylchloriden.

  • Bildung von Harnstoff- und Thioharnstoff-Derivaten: Reaktion mit Isocyanaten bzw. Isothiocyanaten.

Diese Reaktionen sind in der Regel robust und führen zu stabilen Produkten mit hohen Ausbeuten.

Kausalkette der experimentellen Entscheidungen

Die Wahl der Derivatisierungsstrategie und der spezifischen Reagenzien hängt vom Ziel des Screenings ab. Soll beispielsweise die Bedeutung einer Wasserstoffbrückendonor-Gruppe untersucht werden, ist die Umwandlung der Aminogruppe in ein Amid oder Sulfonamid ein logischer Schritt. Die Einführung verschiedener Reste (z. B. aliphatisch, aromatisch, heterozyklisch) über diese Verknüpfungen ermöglicht die systematische Untersuchung des "Structure-Activity-Relationships" (SAR).

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und können je nach dem spezifischen Substrat und den gewünschten Produkteigenschaften angepasst werden.

Protokoll 1: Allgemeine Acylierung der 5-Aminogruppe mit Acylchloriden

Diese Methode beschreibt die Synthese von N-(2-Hydroxy-pyridin-5-yl)amiden, eine klassische Schotten-Baumann-Reaktion.[2]

Mechanismus: Die Reaktion erfolgt über eine nukleophile Acylsubstitution. Das freie Elektronenpaar des Stickstoffs der Aminogruppe greift das elektrophile Carbonyl-Kohlenstoffatom des Acylchlorids an. Nach Abspaltung eines Chlorid-Ions und Deprotonierung entsteht das entsprechende Amid. Eine Base wird zugegeben, um die als Nebenprodukt entstehende Salzsäure zu neutralisieren und die Reaktion zu vervollständigen.[2]

Reaktionsschema:

Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierung.

Materialien:

Reagenz/MaterialFunktion
5-Amino-2-hydroxypyridinAusgangsmaterial
Acylchlorid (z.B. Benzoylchlorid)Elektrophiles Reagenz
Pyridin oder TriethylaminBase zur Neutralisation von HCl
Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfreiLösungsmittel
1 M Salzsäure (HCl)Zur wässrigen Aufarbeitung
Gesättigte Natriumbicarbonatlösung (NaHCO₃)Zur wässrigen Aufarbeitung
Gesättigte Natriumchloridlösung (NaCl)Zur wässrigen Aufarbeitung
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)Trocknungsmittel

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem trockenen Rundkolben mit Magnetrührer werden 5-Amino-2-hydroxypyridin (1.0 Äquivalente) und Pyridin (1.5 Äquivalente) in wasserfreiem DCM gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Zugabe des Acylchlorids: Das Acylchlorid (1.1 Äquivalente), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam über 10-15 Minuten zur gekühlten Lösung getropft.

  • Reaktion: Die Reaktionsmischung wird für 1-3 Stunden bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird in einen Scheidetrichter überführt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Trocknung und Konzentration: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder säulenchromatographisch gereinigt.

Sicherheitshinweise: Acylchloride sind korrosiv und feuchtigkeitsempfindlich. Arbeiten Sie in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (PSA).

Protokoll 2: Allgemeine Sulfonylierung der 5-Aminogruppe mit Sulfonylchloriden

Dieses Protokoll beschreibt die Synthese von N-(2-Hydroxy-pyridin-5-yl)sulfonamiden.

Mechanismus: Ähnlich der Acylierung greift die Aminogruppe nukleophil das elektrophile Schwefelatom des Sulfonylchlorids an, was zur Bildung einer stabilen Sulfonamidbindung führt. Auch hier ist eine Base zur Neutralisation der entstehenden HCl erforderlich.

Reaktionsschema:

Abbildung 2: Allgemeiner Arbeitsablauf für die Sulfonylierung.

Materialien:

Reagenz/MaterialFunktion
5-Amino-2-hydroxypyridinAusgangsmaterial
Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid)Elektrophiles Reagenz
PyridinBase und Lösungsmittel
Dichlormethan (DCM)Extraktionslösungsmittel
2 M Salzsäure (HCl)Zur wässrigen Aufarbeitung
Wasserfreies Natriumsulfat (Na₂SO₄)Trocknungsmittel

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: 5-Amino-2-hydroxypyridin (1.0 Äquivalent) wird in Pyridin gelöst und die Mischung auf 0 °C gekühlt.

  • Zugabe des Sulfonylchlorids: Das Sulfonylchlorid (1.1 Äquivalente) wird portionsweise unter Rühren zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktion: Nach beendeter Zugabe wird die Mischung für 12-24 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Aufarbeitung: Die Reaktionsmischung wird auf Eiswasser gegossen und mit 2 M HCl angesäuert, bis ein Niederschlag ausfällt.

  • Extraktion und Trocknung: Der Niederschlag wird abfiltriert oder die wässrige Phase wird mit DCM extrahiert. Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet.

  • Reinigung: Nach dem Entfernen des Lösungsmittels wird das Rohprodukt durch Umkristallisation oder Säulenchromatographie gereinigt.

Protokoll 3: Synthese von Harnstoff- und Thioharnstoff-Derivaten

Diese Methode beschreibt die Reaktion mit Isocyanaten oder Isothiocyanaten zur Bildung von Harnstoff- bzw. Thioharnstoff-Derivaten.

Mechanismus: Die Aminogruppe greift das elektrophile Kohlenstoffatom des Isocyanats oder Isothiocyanats an, was zu einer Addition über die N=C-Doppelbindung führt. Diese Reaktion erfordert oft keine externe Base.

Materialien:

Reagenz/MaterialFunktion
5-Amino-2-hydroxypyridinAusgangsmaterial
Isocyanat (R-NCO) oder Isothiocyanat (R-NCS)Elektrophiles Reagenz
Tetrahydrofuran (THF) oder AcetonitrilLösungsmittel

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: 5-Amino-2-hydroxypyridin (1.0 Äquivalent) wird in einem geeigneten aprotischen Lösungsmittel (z.B. THF) suspendiert oder gelöst.

  • Zugabe des Reagenzes: Das Isocyanat oder Isothiocyanat (1.05 Äquivalente) wird bei Raumtemperatur zur Mischung gegeben.

  • Reaktion: Die Reaktion wird für 2-12 Stunden bei Raumtemperatur oder unter leichtem Erwärmen gerührt, bis die DC-Analyse eine vollständige Umsetzung anzeigt.

  • Isolierung: Oft fällt das Produkt direkt aus der Reaktionslösung aus und kann durch Filtration isoliert werden. Andernfalls wird das Lösungsmittel entfernt und der Rückstand wie oben beschrieben aufgearbeitet und gereinigt.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden.

Analytische MethodeZweck
Dünnschichtchromatographie (DC) Überwachung des Reaktionsfortschritts und Reinheitsprüfung.
Massenspektrometrie (MS) Bestätigung des Molekulargewichts des Produkts.
Kernspinresonanzspektroskopie (NMR) Strukturelle Aufklärung des Moleküls (¹H-NMR, ¹³C-NMR).
Schmelzpunktbestimmung Charakterisierung und Reinheitsindikator für kristalline Feststoffe.

Biologisches Screening der Derivat-Bibliothek

Nach der Synthese und Charakterisierung kann die Bibliothek von 5-Amino-2-hydroxypyridin-Derivaten in biologischen Assays gescreent werden.

Workflow des biologischen Screenings:

Abbildung 3: Typische Kaskade des biologischen Screenings.

Überlegungen für das Screening:

  • Zielauswahl: Pyridin-Derivate haben eine breite Palette von biologischen Aktivitäten gezeigt, darunter antibakterielle,[3][4][5] antivirale, und antikanzerogene Wirkungen.[6][7] Die Wahl des Krankheitsmodells und des spezifischen molekularen Ziels ist entscheidend für den Erfolg des Screenings.

  • Assay-Entwicklung: Der für das Screening verwendete Assay muss robust, reproduzierbar und für den Hochdurchsatz geeignet sein.

  • Löslichkeit: Die Löslichkeit der Verbindungen in den Assay-Puffern ist kritisch. Oft werden die Verbindungen in DMSO gelöst und dann im Assay verdünnt.

  • Hit-to-Lead-Phase: Verbindungen, die im primären Screening Aktivität zeigen ("Hits"), werden in sekundären Assays weiter charakterisiert, um ihre Potenz und Selektivität zu bestätigen. Vielversprechende Hits werden zu "Leads" und treten in die Phase der Lead-Optimierung ein.

Zusammenfassung und Ausblick

5-Amino-2-hydroxypyridin ist ein wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffentdeckung. Die hier vorgestellten Protokolle zur Acylierung, Sulfonylierung und zur Bildung von Harnstoff-Derivaten bieten eine solide Grundlage für die Erstellung von diversen Molekülbibliotheken. Die systematische Untersuchung dieser Derivate in relevanten biologischen Assays kann zur Identifizierung neuer Leitstrukturen für die Entwicklung zukünftiger Therapeutika führen.

Referenzen

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Abgerufen von --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride. Abgerufen von --INVALID-LINK--

  • PubMed. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Abgerufen von --INVALID-LINK--

  • PubMed. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Abgerufen von --INVALID-LINK--

  • PubMed. (n.d.). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Abgerufen von --INVALID-LINK--

  • ACS Publications. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Abgerufen von --INVALID-LINK--

  • PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Abgerufen von --INVALID-LINK--

  • PubMed. (n.d.). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Abgerufen von --INVALID-LINK--

  • PubMed Central. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Abgerufen von --INVALID-LINK--

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Abgerufen von --INVALID-LINK--

  • PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Abgerufen von --INVALID-LINK--

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Abgerufen von --INVALID-LINK--

References

Application Notes & Protocols: The 5-Amino-2-hydroxypyridine Scaffold in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-2-hydroxypyridine core is a privileged scaffold in medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors. Its intrinsic electronic and structural properties, notably the vicinal amino and pyridine nitrogen atoms, allow it to function as a highly effective bioisostere for the adenine hinge-binding motif of ATP.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold. We will explore the mechanistic basis for its efficacy, detail robust synthetic protocols for its derivatization via modern cross-coupling reactions, and present a framework for structure-activity relationship (SAR) studies.

The Scientific Rationale: Why this compound?

Protein kinases have emerged as one of the most critical classes of drug targets, and the design of small molecules that modulate their activity is a cornerstone of modern drug discovery.[3] The vast majority of kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site.[2] Success in this area hinges on the identification of scaffolds that can effectively mimic the hydrogen bonding pattern of adenine's interaction with the kinase "hinge" region—a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.

The this compound scaffold excels in this role for several key reasons:

  • Optimal Hinge Binding: The 5-amino group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N1) serves as a hydrogen bond acceptor. This pattern perfectly complements the backbone amide NH and carbonyl groups of the hinge residues, creating a stable, bidentate interaction that anchors the inhibitor in the ATP pocket.[4][5]

  • Structural Rigidity and Vectorial Control: The rigid aromatic nature of the pyridine ring pre-organizes the key interacting groups, minimizing the entropic penalty of binding. This rigidity also provides well-defined vectors for chemists to project substituents into adjacent hydrophobic or allosteric pockets, enabling the engineering of potency and selectivity. This is crucial for developing both Type I inhibitors (binding to the active "DFG-in" conformation) and Type II inhibitors, which stabilize an inactive "DFG-out" state by accessing a nearby allosteric pocket.[6][7][8]

  • Tunable Physicochemical Properties: The scaffold possesses multiple sites for chemical modification. The amino group, the hydroxyl group, and the pyridine ring itself can be functionalized to modulate critical drug-like properties, including solubility, metabolic stability, and cell permeability.

cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Leu, Met, Glu) inhibitor This compound Scaffold inhibitor->hinge Bidentate H-Bonds (Key Interaction) pocket1 Hydrophobic Pocket inhibitor->pocket1 R1 Group Projection (Selectivity) pocket2 Solvent-Exposed Region inhibitor->pocket2 R2 Group Projection (Solubility)

Caption: Interaction of the this compound scaffold within a kinase active site.

Core Synthetic Strategies and Protocols

The successful synthesis of a diverse library of inhibitors requires mastery of a few key transformations. The hydroxyl group at the 2-position is often protected (e.g., as a methyl or benzyl ether) during cross-coupling reactions to prevent side reactions and then deprotected in a final step.

Foundational Reaction: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the workhorse for installing aryl or heteroaryl moieties onto the pyridine core, typically at a halogenated position (e.g., C3 or C6). This is critical for extending the molecule into nearby pockets to enhance potency and selectivity.

Causality Behind the Protocol:

  • Catalyst/Ligand Choice: Aminopyridines can be challenging substrates as both nitrogen atoms can coordinate to and inhibit the palladium catalyst.[9] The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is essential to promote the desired reductive elimination step and prevent catalyst deactivation.

  • Base Selection: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. It must be strong enough to facilitate transmetalation but not so strong as to cause significant degradation of the boronic acid/ester starting material (protodeboronation).[9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water is necessary to dissolve the base, while the organic solvent solubilizes the coupling partners and catalyst.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-aminopyridine derivative (1.0 eq), the arylboronic acid or pinacol ester (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, the phosphine ligand (4–10 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). The reaction mixture should be thoroughly degassed again by sparging with argon for 15-20 minutes or via three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 85–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Key Derivatization: Buchwald-Hartwig Amination

This reaction is paramount for functionalizing the 5-amino group, creating a diarylamine linkage that is a common feature in many Type II kinase inhibitors. This linkage often serves as a flexible bridge to a moiety that binds in the allosteric "DFG-out" pocket.[7]

Causality Behind the Protocol:

  • Ligand Selection: As with Suzuki coupling, bulky, electron-rich ligands are critical. Josiphos or BrettPhos-type ligands are often highly effective for coupling anilines to heteroaryl chlorides or bromides.

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and quench the catalyst. Anhydrous solvents and inert atmosphere techniques are mandatory.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the 5-amino-2-(benzyloxy)pyridine derivative (1.1 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Precursor/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%) and the phosphine ligand (e.g., BrettPhos, 2–4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 90–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 2–12 hours.

  • Work-up: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

G start Halogenated 5-Amino- 2-hydroxypyridine Derivative (Protected) suzuki Suzuki Coupling (Protocol 1) - Pd Catalyst - Boronic Acid/Ester - Base (K3PO4) start->suzuki Add R1 Group intermediate Aryl-Substituted Intermediate suzuki->intermediate buchwald Buchwald-Hartwig Amination (Protocol 2) - Pd Catalyst - Aryl Halide - Base (NaOtBu) intermediate->buchwald Add R2 Group final_protected Fully Assembled Inhibitor (Protected) buchwald->final_protected deprotection Deprotection (e.g., H2, Pd/C for Benzyl) (e.g., BBr3 for Methyl) final_protected->deprotection Unmask Hydroxyl final_product Final Kinase Inhibitor deprotection->final_product

Caption: A generalized synthetic workflow for kinase inhibitors using the scaffold.

Data Presentation: Tabulating Conditions and SAR

Systematic optimization of a lead compound requires careful tracking of reaction conditions and the resulting biological activity.

Table 1: Representative Conditions for Key Cross-Coupling Reactions

ReactionStarting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Suzuki 3-Bromo-5-amino-2-methoxypyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (3%)-K₂CO₃ (2.5)Dioxane/H₂O9075-90%[10]
Suzuki 5-Bromo-3-amino-2-methoxypyridinePhenylboronic acidPdCl₂(dppf) (2%)-Cs₂CO₃ (2.0)DME8580-95%
Buchwald 5-Amino-2-(benzyloxy)pyridine1-Bromo-4-chlorobenzenePd₂(dba)₃ (1.5%)XPhos (3%)NaOtBu (1.4)Toluene10070-88%
Buchwald 3-Chloroaniline5-Bromo-2-methoxypyridinePd(OAc)₂ (2%)BINAP (2.5%)Cs₂CO₃ (1.5)Dioxane11065-85%

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical TYK2 Inhibitor Series

Scaffold: 3-(Aryl)-5-(arylamino)-2-hydroxypyridine

Compound IDR1 (at C3)R2 (at 5-NH)TYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/TYK2)
Lead-01 Phenyl4-Chlorophenyl1503002x
SAR-02 4-Fluorophenyl4-Chlorophenyl852553x
SAR-03 2-Methylphenyl4-Chlorophenyl2504001.6x
SAR-04 4-Fluorophenyl4-Chloro-2-methylphenyl4590020x
SAR-05 4-Fluorophenyl4-Methoxyphenyl1202402x

This is representative data for illustrative purposes.

Analysis of SAR Table: The illustrative data demonstrates a typical optimization path.

  • Introduction of a fluorine at the R1 phenyl group improves potency (Lead-01 vs. SAR-02), likely due to favorable electronic or hydrophobic interactions.

  • Steric hindrance at the ortho-position of R1 is detrimental (SAR-03).

  • Crucially, adding a methyl group to the R2 aniline (SAR-04) significantly boosts selectivity against the related JAK1 kinase. This modification likely forces a conformational change that is better tolerated by the TYK2 binding site than the JAK1 site.

  • Replacing the chloro- group on R2 with a methoxy group (SAR-05) reduces potency, suggesting a halogen bond or specific hydrophobic interaction is important at that position.

Conclusion

The this compound scaffold is a versatile and powerful starting point for the design of novel kinase inhibitors. Its ability to form robust hydrogen bonds with the kinase hinge region provides a solid anchor for inhibitor binding. By leveraging modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can systematically and efficiently explore the chemical space around this core. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to develop the next generation of targeted kinase therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Coupling with 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 5-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles to ensure the scientific integrity of your experimental design.

Introduction to this compound Coupling

This compound is a valuable bifunctional molecule used in the synthesis of a variety of complex organic structures, including pharmaceuticals and materials.[1][2] Its utility stems from the presence of a nucleophilic amino group and a hydroxyl group on a pyridine ring. However, the interplay of these functional groups can present unique challenges during coupling reactions. This guide will provide in-depth solutions to common issues encountered during amide bond formation (acylation), sulfonylation, and reductive amination.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your coupling reactions with this compound.

Issue 1: Low or No Yield of the Desired Amide Product in Acylation Reactions

Question: I am attempting to acylate the amino group of this compound with a carboxylic acid using a standard carbodiimide coupling agent (like DCC or EDC), but I am observing very low to no yield of my desired product. What are the potential causes and how can I resolve this?

Answer:

This is a common issue that can arise from several factors related to the reactivity of this compound and the choice of coupling conditions.

Potential Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: Standard carbodiimides like DCC and EDC may not be potent enough to efficiently activate the carboxylic acid for coupling with the somewhat deactivated amino group of the pyridine ring.[3] The electron-donating hydroxyl group can increase the electron density of the ring, but the nitrogen in the ring still withdraws electron density, making the exocyclic amino group less nucleophilic than a simple aniline.

    • Solution: Switch to a more powerful in-situ activating reagent.

      • Uronium/Aminium Salts: Reagents like HATU, HBTU, or HCTU are significantly more effective as they form highly reactive activated esters that can overcome the activation barrier.[3]

      • Phosphonium Salts: Reagents like PyBOP or PyAOP are also excellent choices for difficult couplings.[4]

  • Side Reaction: O-Acylation: The hydroxyl group of this compound is also nucleophilic and can compete with the amino group for the activated carboxylic acid, leading to the formation of an undesired ester byproduct.

    • Solution:

      • Chemoselective N-acylation: In many cases, the amino group is sufficiently more nucleophilic than the hydroxyl group, especially under neutral or slightly basic conditions. Using a highly efficient coupling reagent (like HATU) can favor the kinetically faster N-acylation.

      • Protecting the Hydroxyl Group: If O-acylation is a persistent issue, consider protecting the hydroxyl group as a benzyl ether or a silyl ether. The protecting group can be removed in a subsequent step. A common method for deprotection of a benzyl ether is through hydrogenation using a palladium catalyst.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Use a polar aprotic solvent like DMF or NMP. NMP is often superior in solvating reactants and preventing aggregation.[3][6] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[7]

      • Base: A non-nucleophilic base is crucial to neutralize the acid formed during the reaction without competing in the coupling. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[7] Avoid using nucleophilic bases like pyridine.[7]

Workflow for Troubleshooting Low Acylation Yield

G start Low Acylation Yield reagent Is a potent coupling reagent (HATU, PyBOP) being used? start->reagent switch_reagent Switch to HATU, HBTU, or PyBOP reagent->switch_reagent No conditions Are reaction conditions optimal (anhydrous DMF/NMP, DIPEA)? reagent->conditions Yes switch_reagent->reagent optimize_conditions Use anhydrous solvent and a non-nucleophilic base conditions->optimize_conditions No side_reaction Is O-acylation observed (LC-MS)? conditions->side_reaction Yes optimize_conditions->conditions protect_OH Protect the hydroxyl group (e.g., as a benzyl ether) side_reaction->protect_OH Yes double_couple Consider double coupling side_reaction->double_couple No end Improved Yield protect_OH->end double_couple->end

Caption: Troubleshooting decision tree for low acylation yield.

Issue 2: Formation of an Insoluble Precipitate During the Reaction

Question: When I run my coupling reaction, a precipitate forms, and my reaction seems to stall. What is happening?

Answer:

Precipitate formation can be due to several factors, including the nature of the reactants and byproducts.

Potential Causes & Solutions:

  • Poor Solubility of Reactants or Product: this compound or your coupling partner may have limited solubility in the chosen solvent. The product itself might also precipitate out as it forms.

    • Solution:

      • Solvent Screening: Test different solvents or solvent mixtures. NMP or a mixture of DMF/DCM might improve solubility.[3]

      • Temperature: Gently warming the reaction mixture might improve solubility, but this should be done cautiously to avoid potential side reactions or racemization.[3]

  • Precipitation of Byproducts: If you are using a carbodiimide reagent like DCC, the dicyclohexylurea byproduct is notoriously insoluble in many organic solvents and will precipitate, which is expected.[8] However, if you are using a uronium or phosphonium salt, the byproducts are generally soluble.

    • Solution: If using DCC, ensure the precipitate is the urea byproduct. If it is, the reaction is proceeding. If another reagent is used, the precipitate is more likely related to the reactants or product.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for forming an amide bond with this compound?

A1: For challenging couplings like those with this compound, more potent reagents are generally recommended over simple carbodiimides. The choice of reagent can significantly impact yield and purity.

Coupling Reagent Class Examples Potency Key Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighHighly efficient and fast-reacting. Can sometimes lead to guanidinylation of the primary amine if used in large excess.[9]
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings and known for low racemization.[4] Does not cause guanidinylation.[9] A drawback of BOP is the formation of carcinogenic HMPA as a byproduct.[9]
Carbodiimides DCC, EDC, DICModerateOften require an additive like HOBt or Oxyma Pure to improve efficiency and reduce racemization.[8][10] May not be effective for difficult couplings.[3]

Q2: How can I selectively perform a reaction at the hydroxyl group instead of the amino group?

A2: To selectively target the hydroxyl group, the more nucleophilic amino group must be protected.

  • Protect the Amino Group: You can protect the amino group with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Reaction at the Hydroxyl Group: With the amino group protected, you can then perform reactions such as etherification or esterification at the hydroxyl group.

  • Deprotection: Finally, remove the protecting group from the amino group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).

Q3: What conditions are recommended for the reductive amination of an aldehyde or ketone with this compound?

A3: Reductive amination is a powerful method for forming C-N bonds.[11] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[11]

Recommended Conditions:

  • Reducing Agent: A mild and selective reducing agent is key to avoid the reduction of the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and does not reduce aldehydes and ketones at an appreciable rate. Sodium cyanoborohydride (NaBH3CN) can also be used, often with an acid catalyst.[11][12]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive amination.

  • pH: The reaction is often facilitated by slightly acidic conditions (e.g., using acetic acid as a catalyst), which promotes the formation of the imine intermediate.

General Workflow for Reductive Amination

G start Combine this compound and Carbonyl Compound in Solvent add_reductant Add Reducing Agent (e.g., STAB) start->add_reductant reaction Stir at Room Temperature add_reductant->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification end Isolated Product purification->end

Caption: General experimental workflow for reductive amination.

Q4: How should I purify the product of a coupling reaction with this compound?

A4: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for purifying coupling reaction products. A silica gel column with a gradient of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a very effective method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC is a powerful option.

Part 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Acylation

This protocol provides a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination using STAB
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in dichloroethane (DCE).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 equivalents) and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Purification of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Amino-2-hydroxypyridine (5-A-2-HP). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own lab.

Section 1: Frequently Asked Questions - Understanding the Problem

This section addresses the most common initial questions regarding impurities and product quality.

Q1: What are the common impurities I might encounter with this compound?

The impurity profile of your 5-A-2-HP sample is intrinsically linked to its synthetic route. Common starting materials include 2-Hydroxy-5-nitropyridine or 2-amino-5-halo-pyridines (e.g., 2-amino-5-bromopyridine).[1][2]

Therefore, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual 2-Hydroxy-5-nitropyridine or 2-amino-5-bromopyridine.

  • Intermediates: Depending on the synthesis, protected intermediates may persist. For example, if a methoxy group is used as a protecting group, you might find residual 2-amino-5-methoxypyridine.[2]

  • Reaction Byproducts: Side-products from the specific reagents used, such as those from reduction or deprotection steps.

  • Degradation Products: 5-A-2-HP, like many aromatic amines, is susceptible to air oxidation, which can lead to the formation of colored oligomeric or polymeric impurities. This is often the cause of product discoloration.

Q2: My this compound is discolored (e.g., brown, pink, or dark). What causes this and is it a purity issue?

Discoloration is a very common issue and is almost always indicative of impurities. The primary cause is the oxidation of the aminophenol moiety. While trace amounts of these colored impurities may not interfere with all subsequent reactions, their presence compromises the compound's purity and can impact the safety and efficacy profile in later drug development stages.[3] Therefore, it is crucial to remove them.

Section 2: Troubleshooting Guide - Selecting and Applying Purification Methods

This guide provides a logical framework for choosing and implementing the correct purification strategy.

Q3: How do I choose the most effective purification method for my crude 5-A-2-HP?

The optimal method depends on the nature of the impurities, the scale of your experiment, and the desired final purity. Use the following decision tree to guide your choice.

G start Crude 5-A-2-HP q1 What is the main issue? start->q1 discoloration Discoloration / General Impurities q1->discoloration Color acid_base Known Acidic/Basic Impurities q1->acid_base Ionic complex Complex Mixture / Isomeric Impurities q1->complex Separation q2 Are impurities acidic or basic (e.g., starting materials)? q3 Are impurities structurally similar to 5-A-2-HP? recrystallization Recrystallization discoloration->recrystallization extraction Acid-Base Extraction acid_base->extraction chromatography Column Chromatography complex->chromatography reassess Assess Purity (HPLC/NMR). Still impure? recrystallization->reassess extraction->reassess chromatography->reassess reassess->chromatography Yes

Caption: Decision tree for selecting a purification method.

Q4: Can I use Acid-Base Extraction to purify 5-A-2-HP? When and how?

Yes, acid-base extraction is an excellent first-line technique, especially for removing non-amphoteric acidic or basic impurities.[4] this compound is amphoteric: the amino group is basic, and the 2-hydroxy group (in its pyridone tautomeric form) is weakly acidic. This allows it to be soluble in both acidic and basic aqueous solutions, a property that can be exploited for purification.

The key is to use a pH at which the impurity is charged (and thus water-soluble) while the desired compound remains neutral (and thus organic-soluble), or vice-versa.[5][6] For example, to remove a non-acidic basic impurity, you can dissolve the crude product in an organic solvent and wash with a dilute acid. The basic impurity will be protonated and move to the aqueous layer, leaving your 5-A-2-HP in the organic layer.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Removal of Acidic Impurities cluster_2 Step 3: Removal of Basic Impurities cluster_3 Step 4: Isolation start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with weak base (e.g., aq. NaHCO3) start->wash_base sep_funnel1 Separatory Funnel wash_base->sep_funnel1 aq1 Aqueous Layer: Acidic Impurity Salts (Discard) sep_funnel1->aq1 Separate org1 Organic Layer: 5-A-2-HP + Basic/Neutral Impurities sep_funnel1->org1 Separate wash_acid Wash organic layer with weak acid (e.g., 1M HCl) org1->wash_acid sep_funnel2 Separatory Funnel wash_acid->sep_funnel2 aq2 Aqueous Layer: Protonated 5-A-2-HP + Basic Impurity Salts sep_funnel2->aq2 Separate org2 Organic Layer: Neutral Impurities (Discard) sep_funnel2->org2 Separate neutralize Neutralize aqueous layer with base (e.g., NaOH) to precipitate product aq2->neutralize isolate Filter and Dry neutralize->isolate

Caption: Workflow for purification via acid-base extraction.

Q5: My product is a solid with significant discoloration. What is the best way to purify it?

Recrystallization is the most powerful technique for removing small amounts of impurities from a solid product, especially colored ones.[7] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.

Solvent Selection for Recrystallization

Solvent SystemRationale & Comments
Water 5-A-2-HP has moderate solubility in hot water and lower solubility in cold water, making it a good "green" choice. The pH of the water can be adjusted to optimize recovery.[8]
Ethanol/Water A mixture of ethanol and water can be fine-tuned to achieve ideal solubility characteristics.
Dimethylformamide (DMF) Effective for dissolving the compound at high temperatures, followed by cooling to induce crystallization. A patent describes this for obtaining a white solid from brown crude material.[9]
Q6: I'm struggling to separate 5-A-2-HP from a structurally similar impurity. What should I do?

When dealing with impurities that have very similar solubility and acid-base properties to your target compound, column chromatography is the method of choice.[10]

  • Normal-Phase Chromatography: Use silica gel as the stationary phase. A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) will elute the compounds based on their polarity. Since 5-A-2-HP is quite polar, you will likely need a relatively polar mobile phase.

  • Ion-Exchange Chromatography: This technique is particularly effective for separating compounds based on charge. Cation-exchange chromatography can be used to bind aminopyridine derivatives, allowing neutral or anionic impurities to be washed away.[11][12]

Section 3: Purity Assessment and Validation

Purification is incomplete without validation. Use these methods to confirm the purity of your this compound.

Q7: How can I reliably determine the purity of my final this compound sample?

A combination of methods provides the most comprehensive assessment of purity.[3]

Comparison of Purity Assessment Techniques

TechniquePrinciple & ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and mobile phase. Purity is determined by the relative area of the product peak.[13]Highly sensitive to trace impurities, quantitative, and widely used in industry.Requires a reference standard for absolute quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) A primary analytical method where the signal integral is directly proportional to the number of nuclei. Purity is determined by comparing the analyte's signal to a certified internal standard.[13]Provides absolute purity without needing a specific reference standard of the analyte itself.Requires a high-field NMR spectrometer and a suitable internal standard.
Melting Point Analysis Pure crystalline solids have a sharp, defined melting point. Impurities typically depress and broaden the melting point range.[3]Simple, fast, and requires minimal equipment.Not quantitative and insensitive to small amounts of impurities.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 5-A-2-HP (1.0 g) in ethyl acetate (20 mL). If not fully soluble, add a minimal amount of methanol to aid dissolution.

  • Base Wash (Removes Acidic Impurities): Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL). Discard the aqueous layers.[14]

  • Acid Extraction (Isolates Product): Extract the organic layer with 1 M hydrochloric acid (HCl) (3 x 15 mL). The protonated 5-A-2-HP will move into the aqueous layer. Combine the aqueous extracts.

  • Neutralization & Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is ~7-8 (check with pH paper).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL).

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Addition: Place the crude, discolored 5-A-2-HP (1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot water or an ethanol/water mixture) to just dissolve the solid at boiling temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude 5-A-2-HP in a minimal amount of the mobile phase or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity by adding methanol (e.g., starting with 1% methanol in ethyl acetate and increasing to 5-10%).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

Technical Support Center: Regioselective Functionalization of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 5-Amino-2-hydroxypyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique regioselectivity challenges posed by this versatile scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, helping you troubleshoot and optimize your synthetic strategies.

Introduction: The Challenge of Selectivity

This compound is a highly valuable building block in pharmaceutical and materials science, owing to its multiple points for diversification.[1][2] However, its utility is intrinsically linked to a significant synthetic challenge: controlling regioselectivity. The molecule possesses several distinct reactive sites: the C5-amino group, the C2-hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), the electron-deficient pyridine ring C-H bonds (C3, C4, C6), and the pyridine nitrogen itself. Achieving selective functionalization at any single site without affecting the others requires a nuanced understanding of the substrate's electronic properties and careful control of reaction conditions.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental principles governing the reactivity of this compound.

FAQ 1.1: What are the primary reactive sites and why is selectivity difficult?

The primary challenge arises from the competing nucleophilicity of the amino and hydroxyl groups, coupled with the distinct reactivity of the pyridine ring C-H bonds.

  • N⁵-Amino Group: A potent nucleophile and an activating, ortho, para-directing group for electrophilic aromatic substitution.

  • O²-Hydroxyl / N¹-H Pyridone: This site is complicated by tautomerism. The 2-hydroxypyridine form has a nucleophilic oxygen, while the more stable 2-pyridone tautomer presents a nucleophilic nitrogen and an amide-like character.[3][4][5] The equilibrium is highly solvent-dependent, with the pyridone form favored in polar solvents and in the solid state.[6]

  • C³, C⁴, C⁶ Positions: These C-H bonds are on an electron-deficient ring, making them generally unreactive toward classical electrophilic substitution.[7][8] However, their reactivity can be modulated by the directing effects of the existing substituents or through modern C-H activation strategies.[9][10]

G cluster_molecule cluster_labels mol mol N5 N⁵-Amino (Nucleophilic) p_N5 N5->p_N5 O2 O²-Hydroxyl / N¹-H Pyridone (Nucleophilic, Tautomeric) p_O2 O2->p_O2 C4 C⁴-H (Ortho to -NH₂) p_C4 C4->p_C4 C6 C⁶-H (Ortho to -NH₂) p_C6 C6->p_C6 C3 C³-H (Meta to -NH₂) p_C3 C3->p_C3

Caption: Competing reactive sites on the this compound scaffold.

FAQ 1.2: How does the 2-hydroxypyridine <=> 2-pyridone tautomerism impact functionalization strategies?

This equilibrium is the most critical factor to consider. The predominant 2-pyridone tautomer is aromatic due to the delocalization of the nitrogen lone pair into the ring.[3] This has two major consequences:

  • Shift in Nucleophilicity: In many reactions, the nucleophilic site is the pyridone nitrogen, not the hydroxyl oxygen. This can lead to unexpected N-functionalization when O-functionalization is desired.

  • Altered Ring Electronics: The pyridone form enhances the electron-donating character of the substituent at the 2-position, further complicating the electronic landscape for C-H functionalization.

Understanding and controlling this tautomerism is key to achieving regioselectivity. For instance, performing reactions in non-polar aprotic solvents can slightly favor the 2-hydroxypyridine form, but the pyridone generally predominates.[4][6]

Section 2: Troubleshooting Guide: Selective N- vs. O-Functionalization

This is the most common area where experiments fail to yield the desired product.

Problem 2.1: My alkylation/acylation reaction yields a mixture of N⁵-amino and O²/N¹-pyridone products. How can I improve selectivity?

This outcome is a classic case of competing nucleophiles. The relative reactivity of the N⁵-amino group versus the O²/N¹-pyridone site is highly dependent on the reaction conditions, particularly the base and solvent.

Troubleshooting Steps & Causality:

  • Analyze Your Base:

    • Weak Bases (e.g., K₂CO₃, Et₃N): These bases may not be strong enough to fully deprotonate the pyridone N-H or the hydroxyl O-H. This leaves the N⁵-amino group as a competitive, and often more potent, nucleophile, leading to mixtures or preferential N⁵-functionalization.

    • Strong Bases (e.g., NaH, KHMDS): Using a strong, non-nucleophilic base is the most effective strategy to favor reaction at the O²/N¹ position. These bases irreversibly deprotonate the pyridone/hydroxyl group, creating a highly nucleophilic anion that will react much faster than the neutral N⁵-amino group.

  • Evaluate Your Solvent:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for reactions involving strong bases like NaH. They effectively solvate the cation (Na⁺) while leaving the pyridone/hydroxyl anion highly reactive.

    • Protic Solvents (e.g., EtOH, H₂O): These should be avoided as they can protonate your base and interfere with the desired reaction.

  • Consider Steric Hindrance:

    • If your electrophile is very bulky, it may react preferentially at the less sterically hindered N⁵-amino group, even under conditions that would otherwise favor O/N¹-alkylation.

Protocol 2.1: Optimized Protocol for Selective O-Alkylation (Williamson Ether Synthesis)

This protocol is designed to maximize the formation of the 2-alkoxy-5-aminopyridine product.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aq. NH₄Cl, Ethyl acetate, Brine

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried flask containing anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. This step selectively deprotonates the pyridone/hydroxyl group.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Alkylation: Cool the solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Section 3: Troubleshooting Guide: Regioselective C-H Functionalization

Direct functionalization of the pyridine ring is challenging but offers powerful shortcuts for analog synthesis.

Problem 3.1: My electrophilic halogenation (e.g., with NBS/NIS) is non-selective and gives a mixture of C3, C4, and C6 substituted products.

This is expected due to the conflicting directing effects of the substituents. The N⁵-amino group strongly directs ortho (C4, C6) and para (not available), while the ring nitrogen deactivates the ring, and the O²/N¹-pyridone system also directs electrophiles. The result is a complex reactivity profile.

Troubleshooting Strategies:

  • Protecting Groups: The most reliable method to control C-H functionalization is to use protecting groups to temporarily "turn off" the reactivity of the amino and/or hydroxyl groups.[11][12] This simplifies the directing effects on the ring.

  • Directed Metalation: Use a directing group to chelate a transition metal catalyst (e.g., Pd, Rh, Ru) and deliver the functionalization to a specific C-H bond, often ortho to the directing group.[13] For example, protecting the amino group as a picolinamide or a similar group can direct functionalization to the C4 or C6 position.

  • Leverage N-Oxides: The pyridine nitrogen can be oxidized to an N-oxide. This dramatically alters the ring's electronics, making the C2 and C6 positions more susceptible to nucleophilic attack and the C4 position more reactive toward electrophiles.[14][15] The N-oxide can be removed later via reduction.

Table 1: Common Protecting Groups for this compound
Functional GroupProtecting Group (Abbr.)Introduction ReagentsRemoval ConditionsKey Advantages/Disadvantages
**Amino (-NH₂) **tert-Butoxycarbonyl (Boc)Boc₂O, Et₃N or DMAPTrifluoroacetic acid (TFA); HClStable to many conditions; Acid labile.[16]
Acetyl (Ac)Ac₂O, PyridineMild acid or base (e.g., K₂CO₃, MeOH)Easy to install; May not be robust enough.
Hydroxyl (-OH) Benzyl (Bn)BnBr, NaHCatalytic Hydrogenation (H₂, Pd/C)Very stable; Requires hydrogenation for removal.[16]
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleTBAF; Acetic AcidMild removal; Sensitive to strong acid.[17]
Methoxymethyl (MOM)MOMCl, DIPEAAcidic hydrolysis (e.g., HCl in THF/H₂O)Stable to bases and nucleophiles.

Section 4: Advanced Strategies & Decision Workflow

For complex syntheses, a logical workflow is essential. The following diagram outlines a decision-making process for achieving regioselective functionalization.

Caption: Decision workflow for regioselective functionalization of this compound.

By systematically considering the target position and applying the principles of reactivity, base selection, and protecting group strategy, researchers can overcome the inherent challenges of this substrate. This guide serves as a starting point for rational design and troubleshooting in your synthetic endeavors.

References

Stability issues of 5-Amino-2-hydroxypyridine in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-2-hydroxypyridine. It addresses common stability issues encountered in acidic or basic media, offering troubleshooting protocols and preventative measures to ensure experimental integrity.

Section 1: Chemical Profile & Intrinsic Stability

This compound (also known as 5-amino-2-pyridinol) is a heterocyclic compound featuring both an amino and a hydroxyl group on a pyridine ring.[1][2][3] This bifunctional nature dictates its chemical behavior and stability. The compound exists in tautomeric equilibrium between the pyridinol and pyridone forms, a factor that significantly influences its reactivity.

The presence of the electron-donating amino and hydroxyl groups makes the pyridine ring susceptible to oxidation, especially under non-optimal pH conditions. Understanding its fundamental properties is the first step in troubleshooting stability issues.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/InformationSignificance for Stability
Molecular Formula C5H6N2OBasic structural information.[2][4]
Molecular Weight 110.11 g/mol Essential for preparing solutions of known concentration.[2][4]
pKa 12.87 ± 0.10 (Predicted)This high pKa suggests the hydroxyl group is quite acidic, influencing ionization state and solubility in basic media.[4][5]
Appearance Brown to dark brown or black powderColor may indicate the presence of oxidized impurities; high-purity material should be lighter.[4][6]
Storage Conditions Refrigerated (2-8°C), under inert atmosphere, in a dark place.[4][5]These conditions are critical to minimize degradation from heat, light, and atmospheric oxygen.
Susceptibilities Prone to air oxidation; stability is pH-dependent.The amino and hydroxyl groups activate the ring, making it susceptible to oxidative degradation, which can be accelerated by pH changes.

Section 2: Troubleshooting Guide: Experimental Scenarios

This section addresses specific stability-related problems in a question-and-answer format.

Question 1: My stock solution of this compound is turning dark brown/black upon preparation or storage. What is causing this discoloration and how can I prevent it?

Answer:

This discoloration is a classic indicator of oxidation. The electron-rich pyridine ring of this compound is highly susceptible to oxidation, which is often catalyzed by atmospheric oxygen, light, and trace metal impurities. The resulting degradation products are typically highly conjugated and colored polymers.

Causality:

  • Oxygen: The primary culprit is atmospheric oxygen. In solution, especially at neutral to basic pH, the deprotonated hydroxyl group increases the electron density of the ring, accelerating the rate of oxidation.

  • pH: Extreme pH values can catalyze degradation. While the compound is a weak acid, strongly basic conditions (pH > 8) can significantly increase its susceptibility to oxidation. Strongly acidic conditions can also lead to instability, though often through different mechanisms.

  • Solvent: The choice of solvent can play a role. Protic solvents that can facilitate proton transfer may influence the rate of degradation.

Troubleshooting & Prevention Protocol:

  • Solvent Preparation: Before dissolving the compound, thoroughly degas your chosen solvent (e.g., water, buffer, DMSO) by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes. This removes dissolved oxygen.

  • Inert Atmosphere: Weigh the solid and prepare the solution under a blanket of inert gas if possible (e.g., in a glove box or using a nitrogen-flushed bag).

  • pH Control: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) to maintain the stability of the compound. Avoid preparing stock solutions in basic buffers.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or colder. This minimizes repeated freeze-thaw cycles and exposure to air. The vials should be purged with inert gas before sealing.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the buffer to sequester trace metal ions.

Question 2: I am observing a loss of my compound during a reaction run in a basic medium (e.g., pH 9). How can I confirm it's degradation and mitigate it?

Answer:

Working in basic media is challenging for this compound due to its high propensity for oxidative degradation. The appearance of new, unexpected peaks in your analytical run (e.g., HPLC, LC-MS) is a strong indicator of degradation.

Causality: At basic pH, the hydroxyl group is deprotonated to a phenoxide-like species. This greatly increases the electron-donating ability of the oxygen, making the aromatic ring highly activated and extremely vulnerable to oxidation, leading to ring-opening or polymerization.

Workflow for Investigation and Mitigation:

G cluster_0 Phase 1: Confirmation of Degradation cluster_1 Phase 2: Mitigation Strategy A Run time-course analysis (e.g., 0, 1, 4, 8 hours) of reaction mixture at pH 9 B Analyze aliquots by HPLC-UV or LC-MS A->B C New peaks observed? Parent peak decreasing? B->C D Degradation is confirmed. C->D Yes E Compound is stable under these specific conditions. Re-evaluate other parameters. C->E No F Can the reaction pH be lowered? D->F G Run reaction at the lowest possible effective pH. F->G Yes H If pH cannot be lowered: - Rigorously exclude oxygen (use degassed solvents, inert atmosphere) - Shorten reaction time - Lower reaction temperature F->H No I Introduce antioxidants (e.g., ascorbic acid, BHT) if compatible with reaction chemistry. H->I

Caption: Troubleshooting workflow for pH-induced degradation.

Experimental Protocol: Stability Assessment by HPLC

  • Prepare Solutions: Create a solution of this compound (e.g., 1 mg/mL) in your proposed basic reaction buffer (pH 9). As a control, prepare a similar solution in a slightly acidic buffer (pH 5).

  • Initial Analysis (T=0): Immediately inject an aliquot of both solutions into an HPLC system to get a baseline peak area for the parent compound. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.

  • Incubation: Store the vials under the intended reaction conditions (e.g., temperature, light exposure).

  • Time-Point Analysis: Inject aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area of the parent compound over time. A significant decrease in the pH 9 sample compared to the pH 5 control confirms pH-induced degradation. The appearance of new peaks represents the degradation products.[7]

Question 3: My purification of a synthesized derivative of this compound on a silica gel column is giving low yields and streaky bands. Could this be a stability issue?

Answer:

Yes, this is a common problem. Silica gel is inherently acidic, and the polar amine and hydroxyl groups of your compound can interact strongly with the stationary phase. This prolonged contact on an active surface can catalyze degradation, especially if the compound is sensitive to acid.

Causality:

  • Acid-Catalyzed Degradation: The acidic nature of the silica surface can protonate the amino group or the pyridine nitrogen, potentially leading to side reactions or decomposition.

  • Strong Adsorption & Oxidation: The polar functional groups lead to strong binding to the silica. This extended residence time on the column exposes the compound to atmospheric oxygen for longer periods, promoting on-column oxidation, which results in streaking and irreversible adsorption (low yield).

Troubleshooting & Alternative Protocols:

  • Deactivate the Silica: Before running the column, wash the silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (~0.5-1%) or ammonia in methanol. This neutralizes the acidic sites on the silica surface.

  • Use a Different Stationary Phase: If the problem persists, switch to a less acidic stationary phase.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): For moderately polar compounds, reversed-phase flash chromatography is a powerful alternative that avoids the issues of acidic silica.

  • Optimize the Mobile Phase: Add a small percentage of a competitive polar solvent like methanol to your mobile phase to reduce tailing. If using the triethylamine-treated silica, ensure your mobile phase also contains 0.5% triethylamine to maintain the deactivation.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the column as efficiently as possible.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for storing aqueous solutions of this compound? A1: For optimal stability, aqueous solutions should be maintained in a slightly acidic pH range of 5 to 6.5. This keeps the amino group protonated and reduces the compound's susceptibility to oxidation.

Q2: Can I dissolve this compound in DMSO for long-term storage? A2: While DMSO is a common solvent, it is hygroscopic (absorbs water) and can contain oxidizing impurities. If you must use DMSO, use anhydrous, high-purity grade. Prepare small aliquots and store them desiccated at -20°C or -80°C. Aqueous buffered solutions are generally preferred for better long-term stability.

Q3: My solid this compound has darkened over time in the bottle. Is it still usable? A3: The darkening indicates that some level of oxidation has occurred on the surface of the solid. While the bulk of the material may still be viable, its purity is compromised. It is highly recommended to assess the purity by HPLC or LC-MS before use. For critical applications, using a fresh, unopened lot is the safest approach.

Q4: What analytical techniques are best for detecting degradation products? A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for separating and quantifying the parent compound and its degradation products.[8] For structural identification of the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, as it provides molecular weight information that is crucial for characterization.[9][10]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution with enhanced stability.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 5.5 using acetic acid. Degas the buffer by sparging with argon for 20 minutes.

  • Weighing: In a clean vial, weigh out 11.01 mg of this compound. To minimize exposure to air, perform this step quickly.

  • Dissolution: Add 10.0 mL of the degassed pH 5.5 acetate buffer to the vial. Cap the vial immediately.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense the solution into single-use, 1.5 mL microcentrifuge tubes. Before sealing each tube, briefly flush the headspace with argon or nitrogen. Store the aliquots frozen at -80°C and protected from light.

References

Technical Support Center: Characterization of Byproducts in 5-Amino-2-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 5-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation and characterization. We provide field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during reactions with this compound, focusing on the causality behind byproduct formation and strategies for mitigation.

Q1: What are the most common types of byproducts I should anticipate when working with this compound?

A1: The byproduct profile of this compound (which exists in tautomeric equilibrium with 5-amino-2-pyridone) is highly dependent on the reaction type. The molecule possesses three key reactive sites: the C5-amino group, the C2-hydroxyl/pyridone oxygen, and the pyridone nitrogen.

Common Byproduct Classes:

  • Isomeric Products (N- vs. O-Substitution): In reactions like alkylation or acylation, competitive reaction at the pyridone nitrogen and the exocyclic oxygen is a primary concern. This leads to the formation of N-substituted-5-amino-2-pyridones and 2-substituted-oxy-5-aminopyridines, respectively. The ratio of these isomers is influenced by factors such as the solvent, base, and electrophile used.[1][2]

  • Diazotization-Related Impurities: When the C5-amino group is targeted for diazotization, several side reactions can occur. These include the formation of phenolic byproducts from the premature hydrolysis of the diazonium intermediate, as well as coupling products if other nucleophiles are present.[3] In some cases, the diazonium salt can be unexpectedly stable or participate in unwanted coupling reactions.[4]

  • Oligomers and Polymers: The presence of two nucleophilic centers (the amino group and the pyridone system) can lead to self-condensation or polymerization, particularly under harsh conditions (e.g., high heat, strong acid/base). This often manifests as an intractable baseline in chromatograms or as dark, insoluble material.

  • Oxidation Products: The aminopyridine core is susceptible to oxidation, especially in the presence of air and certain reagents. This can lead to the formation of colored impurities, such as nitroso or nitro compounds, or quinone-like structures, which often cause reaction mixtures to turn yellow, brown, or black.

  • Process-Related Impurities: Byproducts can also stem from the synthesis of the starting material itself. Common precursors include 2-Hydroxy-5-nitropyridine, and incomplete reduction can leave residual nitro-compound as a key impurity.[5] Similarly, if synthesized from halogenated pyridines, unreacted starting materials may persist.[6][7][8]

Q2: My reaction mixture is developing a persistent dark brown or black color. What is the likely cause and how can I prevent it?

A2: A dark discoloration is a frequent observation and is almost always indicative of oxidation or polymerization byproducts.

  • Causality: The electron-rich nature of the aminohydroxypyridine ring system makes it highly susceptible to oxidation. The amino group can be oxidized, and the pyridine ring itself can undergo oxidative coupling to form colored polymeric species. This process can be initiated by atmospheric oxygen, metallic impurities, or certain oxidizing reagents.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most critical step is to run the reaction under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use to remove dissolved oxygen.

    • Reagent Purity: Ensure the purity of your starting materials and reagents. Trace metal contaminants can catalyze oxidation pathways.

    • Temperature Control: Avoid excessive heating, as higher temperatures accelerate the rate of decomposition and oxidation.

    • Antioxidant Scavengers: In some cases, adding a small quantity of an antioxidant like BHT (butylated hydroxytoluene) or hydroquinone can inhibit oxidative side reactions, although this may complicate purification.

Q3: I am struggling with poor regioselectivity in my alkylation reaction, getting a mixture of N- and O-alkylated products. How can I control the reaction outcome?

A3: Controlling N- vs. O-alkylation of the pyridone tautomer is a classic challenge. The outcome is a delicate balance of thermodynamics and kinetics, governed by your choice of base, solvent, and alkylating agent, according to Hard-Soft Acid-Base (HSAB) theory.

  • Favoring N-Alkylation (Thermodynamically Favored):

    • Mechanism: This involves forming the more stable N-alkylated product.

    • Conditions: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) in a polar aprotic solvent (e.g., DMF, DMSO). This fully deprotonates the pyridone, creating an ambident nucleophile. The nitrogen anion, being softer, reacts preferentially with softer electrophiles (e.g., alkyl halides).[1][9] Running the reaction at a higher temperature can also favor the thermodynamic product.

  • Favoring O-Alkylation (Kinetically Favored):

    • Mechanism: This involves reaction at the more electronegative oxygen atom, which is often faster.

    • Conditions: Use a weaker base (e.g., K₂CO₃, Ag₂CO₃) in a less polar solvent. Silver salts (Ag₂CO₃, Ag₂O) are particularly effective as the silver cation coordinates to the hard oxygen atom, promoting reaction at that site. Using harder electrophiles (e.g., alkyl sulfates) can also favor O-alkylation.

ParameterFavors N-AlkylationFavors O-AlkylationRationale
Base Strong, non-nucleophilic (NaH, KH)Weaker (K₂CO₃), Silver salts (Ag₂O)Strong bases create a "free" ambident anion; silver coordinates to the oxygen.
Solvent Polar Aprotic (DMF, DMSO)Nonpolar (Toluene, Dioxane)Polar solvents solvate the cation, freeing the anion for N-attack.
Electrophile Soft (e.g., R-I, R-Br)Hard (e.g., R-OTs, R₂SO₄)Follows Hard-Soft Acid-Base (HSAB) principles.
Temperature HigherLowerHigher temperatures allow the system to reach thermodynamic equilibrium.
Q4: How can I reliably distinguish between the N- and O-alkylated isomers using spectroscopy?

A4: Distinguishing these isomers is straightforward with a combination of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The most telling sign is the chemical shift of the protons on the pyridine ring. O-alkylation results in a 2-alkoxypyridine structure, which maintains the aromaticity of the pyridine ring. N-alkylation creates a pyridone structure, which alters the electronic environment significantly. Protons adjacent to the carbonyl group in the N-alkylated pyridone will be shifted to different fields compared to their counterparts in the O-alkylated aromatic ring.[10]

  • ¹³C NMR Spectroscopy: The key differentiator is the presence of a carbonyl carbon (C=O) in the N-alkylated isomer, typically appearing in the 160-180 ppm range. The O-alkylated isomer will lack this signal, instead showing a carbon attached to oxygen (C-O) in the aromatic region, usually downfield shifted.[11]

  • IR Spectroscopy: N-alkylated pyridones will exhibit a strong carbonyl (C=O) stretch between 1640-1680 cm⁻¹. This peak will be absent in the O-alkylated isomer.

Troubleshooting & Workflow Guides

Workflow 1: Troubleshooting Unexpected Byproducts

This workflow provides a logical sequence for identifying and mitigating unknown impurities detected during reaction monitoring (e.g., by TLC or HPLC).

G cluster_0 Detection & Isolation cluster_1 Structure Elucidation cluster_2 Confirmation A 1. Detect Impurity (HPLC, GC, TLC) B 2. Preliminary Assessment (UV-Vis Spectrum from DAD) A->B Analyze Chromophore C 3. Isolate Impurity (Prep-HPLC, Column Chromatography) B->C If concentration is sufficient D 4. Obtain High-Resolution Mass (LC-MS, HRMS) C->D Submit isolated fraction E 5. Fragment Analysis (MS/MS) D->E Determine fragmentation pattern F 6. Structural Confirmation (1D/2D NMR) E->F Confirm connectivity G 7. Propose Structure & Formation Mechanism F->G H 8. Synthesize Authentic Standard (if necessary) G->H I 9. Confirm by Co-injection H->I Compare retention time & spectra

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. Here, we combine established synthetic protocols with practical, field-proven insights to help you achieve consistent, high-yield, and high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route is a two-step process starting from 2-hydroxypyridine. This involves the nitration of 2-hydroxypyridine to form 2-hydroxy-5-nitropyridine, followed by the reduction of the nitro group to the desired amine.[1][2] This method is favored due to the availability of starting materials and generally good yields.

Q2: Are there alternative synthetic strategies for this compound?

A2: Yes, several alternative routes have been reported, which may be suitable for specific applications or to avoid certain reagents. One common alternative begins with 2-amino-5-bromopyridine.[3][4] This multi-step process involves protection of the amino group, followed by methoxylation, deprotection, and finally demethylation to yield the final product.[3][4] Another approach uses 2-amino-5-iodopyridine as the starting material.[5]

Q3: What are the tautomeric forms of this compound and how does this affect its properties?

A3: this compound can exist in tautomeric forms, primarily as 5-amino-pyridin-2-ol and 5-aminopyridin-2(1H)-one.[6][7] The pyridone form is generally more stable, especially in the solid state and in polar solvents.[7] This tautomerism can influence its reactivity, solubility, and spectral properties. It is crucial to be aware of this when characterizing the compound and designing subsequent reactions.

Q4: What are the key safety considerations when synthesizing 2-hydroxy-5-nitropyridine?

A4: The nitration of 2-hydroxypyridine is an exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitro byproducts.[2] The use of concentrated nitric and sulfuric acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and scale-up of this compound via the nitration of 2-hydroxypyridine and subsequent reduction.

Part 1: Nitration of 2-Hydroxypyridine to 2-Hydroxy-5-nitropyridine

The controlled nitration of 2-hydroxypyridine is crucial for a successful synthesis.[2]

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Over-Nitration: Formation of dinitro- or other unwanted byproducts due to excessive temperature or incorrect reagent stoichiometry.

  • Sub-optimal Reagent Concentration: Incorrect ratio of nitric acid to sulfuric acid.

  • Losses During Work-up: The product may have some solubility in the acidic aqueous layer.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Maintain a strict temperature range, typically between 40-60°C, to favor mono-nitration at the 5-position.[2] Use an ice bath to manage the exotherm during the addition of 2-hydroxypyridine to the nitrating mixture.

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

  • Controlled Reagent Addition: Add the 2-hydroxypyridine portion-wise to the nitrating mixture at a rate that allows for effective heat dissipation.

  • Careful Work-up: After quenching the reaction on ice, ensure complete precipitation of the product. The pH can be carefully adjusted to minimize the solubility of the product.

Potential Causes:

  • Isomeric Impurities: Formation of 3-nitro and other isomers.

  • Dinitro Compounds: Resulting from overly harsh reaction conditions.

  • Unreacted Starting Material: Due to incomplete reaction.

Troubleshooting Steps:

  • Purification by Recrystallization: The crude product can be effectively purified by recrystallization from water or ethanol-water mixtures to remove most impurities.[8][9]

  • Strict Temperature Control: As mentioned, maintaining the optimal temperature is the most effective way to minimize the formation of dinitro byproducts.

  • Alternative Synthesis: A one-pot synthesis from 2-aminopyridine has been reported, which may offer a different impurity profile.[10]

Parameter Recommended Condition Rationale
Temperature 40-60°CFavors mono-nitration at the 5-position and minimizes byproduct formation.[2]
Reactant Ratio Slight excess of HNO₃Ensures complete conversion of the starting material.
Reaction Time Monitored by TLC/HPLCAvoids prolonged reaction times that could lead to byproduct formation.
Quenching Ice waterRapidly stops the reaction and precipitates the product.

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyridine

  • In a flask equipped with a stirrer and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath and slowly add concentrated nitric acid while maintaining the temperature below 10°C.

  • Once the nitrating mixture is prepared and cooled, begin the portion-wise addition of 2-hydroxypyridine, ensuring the reaction temperature does not exceed 50°C.[10]

  • After the addition is complete, allow the mixture to stir at 40-50°C and monitor the reaction by TLC.[10]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the solid to obtain crude 2-hydroxy-5-nitropyridine.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure product.

Nitration_Workflow start Start: 2-Hydroxypyridine nitrating_mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->nitrating_mixture addition Portion-wise Addition of 2-Hydroxypyridine (T < 50°C) nitrating_mixture->addition reaction Reaction at 40-50°C (Monitor by TLC) addition->reaction quench Quench on Ice Water reaction->quench filtration Filtration and Washing quench->filtration recrystallization Recrystallization filtration->recrystallization product Pure 2-Hydroxy-5-nitropyridine recrystallization->product

Caption: Workflow for the synthesis of 2-hydroxy-5-nitropyridine.

Part 2: Reduction of 2-Hydroxy-5-nitropyridine to this compound

The reduction of the nitro group is the final and critical step. Catalytic hydrogenation is a common and clean method.[1]

Potential Causes:

  • Catalyst Inactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent.

  • Insufficient Hydrogen Pressure: The reaction may require a certain pressure of hydrogen to proceed efficiently.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.

  • Low Catalyst Loading: Insufficient amount of catalyst for the scale of the reaction.

Troubleshooting Steps:

  • Ensure High-Purity Substrate: Use recrystallized 2-hydroxy-5-nitropyridine to avoid introducing catalyst poisons.

  • Optimize Hydrogen Pressure: While some procedures work at atmospheric pressure, scaling up may require a pressurized system (e.g., a Parr shaker) to increase the reaction rate. A pressure of 0.2 MPa has been reported to be effective.[11]

  • Vigorous Stirring: Ensure efficient agitation to keep the catalyst suspended and facilitate gas-liquid mass transfer.

  • Appropriate Catalyst Loading: Use a suitable loading of Pd/C, typically 5-10 mol%.

  • Solvent Choice: Methanol or ethanol are commonly used solvents for this reduction.[1][11]

Potential Causes:

  • Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.

  • Contamination with Catalyst: Fine particles of the catalyst can be difficult to remove completely by filtration.

  • Oxidation of the Product: The amino group can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Steps:

  • Catalyst Filtration: After the reaction is complete, the palladium on carbon catalyst should be removed by filtration through a pad of celite or a membrane filter to ensure complete removal.[11]

  • Solvent Removal: The solvent can be removed under reduced pressure to isolate the crude product.[11]

  • Work under Inert Atmosphere: If the product is found to be air-sensitive, performing the work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Parameter Recommended Condition Rationale
Catalyst 10% Pd/CAn efficient and commonly used catalyst for nitro group reduction.
Solvent Methanol or EthanolGood solvents for the substrate and product.[11]
Hydrogen Pressure 0.2 MPa (absolute)Can significantly improve the reaction rate, especially on a larger scale.[11]
Temperature Room Temperature (25°C)The reaction is typically exothermic and proceeds well at room temperature.[11]

Experimental Protocol: Reduction of 2-Hydroxy-5-nitropyridine

  • To a suitable autoclave or hydrogenation vessel, add 2-hydroxy-5-nitropyridine and the solvent (e.g., methanol or ethanol).[1][11]

  • Carefully add the 10% Pd/C catalyst.

  • Seal the vessel and purge with nitrogen or argon before introducing hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.2 MPa) and begin vigorous stirring.[11]

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.[11]

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, recrystallize the crude product to achieve the desired purity.

Reduction_Workflow start Start: 2-Hydroxy-5-nitropyridine dissolve Dissolve in Solvent (Methanol/Ethanol) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H₂, Pressure, Stirring) add_catalyst->hydrogenation monitor Monitor Reaction Progress hydrogenation->monitor filter_catalyst Filter through Celite monitor->filter_catalyst remove_solvent Remove Solvent in Vacuo filter_catalyst->remove_solvent product This compound remove_solvent->product

Caption: Workflow for the reduction of 2-hydroxy-5-nitropyridine.

References

Validation & Comparative

Comparative Reactivity of Aminopyridine Isomers in Nucleophilic Aromatic Substitution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of heterocyclic chemistry is paramount. Aminopyridines, existing as three distinct isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine), are foundational scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Their utility is often unlocked through nucleophilic aromatic substitution (SNAr), a powerful reaction for forging new bonds and introducing diverse functionalities. However, the positional isomerism of the amino group dramatically influences the reactivity of the pyridine ring, a critical factor for synthetic strategy and reaction optimization.

This guide provides an in-depth, objective comparison of the reactivity of aminopyridine isomers in SNAr reactions. We will delve into the electronic and mechanistic underpinnings of their differing behaviors, supported by experimental data and detailed protocols to empower your research endeavors.

Fundamentals of Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than benzene. The electronegative nitrogen atom withdraws electron density from the ring, particularly at the C2 (ortho) and C4 (para) positions.[4][5][6] This electronic deficit is the driving force for SNAr reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[7] In the first, typically rate-determining step, the nucleophile attacks an electron-deficient carbon atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8] This intermediate is resonance-stabilized. The second step involves the departure of a leaving group, which restores the aromaticity of the ring.

The stability of the Meisenheimer complex is a crucial determinant of the reaction rate.[4][5] For pyridine and its derivatives, nucleophilic attack at the C2 and C4 positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance form.[4][5] Attack at the C3 (meta) position does not afford this stabilization, rendering this position significantly less reactive towards nucleophiles.

Comparative Reactivity of Aminopyridine Isomers

The position of the amino group (-NH₂) on the pyridine ring profoundly modulates its reactivity in SNAr reactions. The amino group is a strong electron-donating group through resonance (+R effect) and a weaker electron-withdrawing group through induction (-I effect).[9] The interplay of these effects, combined with the inherent reactivity of the pyridine ring, dictates the reactivity of each isomer.

4-Aminopyridine: The Most Reactive Isomer

Electronic Effects: In 4-aminopyridine, the electron-donating resonance effect of the amino group strongly activates the C2 and C6 positions towards nucleophilic attack. However, the primary site of nucleophilic attack in many SNAr reactions on substituted pyridines is the carbon bearing a good leaving group. When a leaving group is present at the C2 or C4 position, the reactivity is enhanced. Interestingly, theoretical studies on Ru-catalyzed amination of aminopyridines highlight the instability of the Meisenheimer intermediate in the para pathway as a reason for lack of reactivity in that specific context.[10][11] However, in classical SNAr, the ability to delocalize the negative charge in the Meisenheimer intermediate is key.

Basicity: 4-Aminopyridine is the most basic of the three isomers, with a pKa of 9.17 for its conjugate acid.[9] This higher basicity can influence reaction mechanisms, particularly in base-catalyzed processes.

2-Aminopyridine: Intermediate Reactivity

Electronic Effects: In 2-aminopyridine, the amino group's electron-donating resonance effect also influences the ring's electron density. The proximity of the amino group to the ring nitrogen can lead to intramolecular hydrogen bonding, which can affect its reactivity.[1]

The Chichibabin Reaction: A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide (NaNH₂) to produce 2-aminopyridine.[7][12][13][14] This reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is the leaving group.[7] While this reaction is used to synthesize 2-aminopyridine, the presence of the amino group in the product deactivates the ring towards further amination.

3-Aminopyridine: The Least Reactive Isomer

Electronic Effects: In 3-aminopyridine, the electron-donating resonance effect of the amino group does not directly activate the C2, C4, or C6 positions in the same way as in the other isomers. The resonance structures show that the increased electron density is directed to the C2, C4, and C6 positions, but the initial nucleophilic attack is still most favorable at the C2 and C4 positions due to the influence of the ring nitrogen.

Experimental Observations: The oxidation of 3-aminopyridine has been shown to be facile under conditions where 2-aminopyridine is not oxidized, suggesting different electronic properties and reactivity patterns.[1]

Summary of Reactivity Trends
IsomerRelative Reactivity in SNArKey Factors Influencing Reactivity
4-Aminopyridine HighStrong activation of the ring by the para-amino group. High basicity.
2-Aminopyridine ModerateActivation of the ring, with potential for intramolecular hydrogen bonding.
3-Aminopyridine LowThe amino group does not strongly activate the preferred sites of nucleophilic attack.

Experimental Protocols

To provide a practical context for these reactivity differences, a representative experimental protocol for a comparative kinetic study of the SNAr reaction between aminopyridine isomers and a common electrophile, 2,4-dinitrochlorobenzene, is outlined below.

Kinetic Analysis of the Reaction of Aminopyridine Isomers with 2,4-Dinitrochlorobenzene via UV-Vis Spectrophotometry

This experiment aims to determine the second-order rate constants for the reaction of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine with 2,4-dinitrochlorobenzene to quantitatively compare their nucleophilic reactivity.

Materials:

  • 2-Aminopyridine

  • 3-Aminopyridine

  • 4-Aminopyridine

  • 2,4-Dinitrochlorobenzene

  • Ethanol (spectrophotometric grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each aminopyridine isomer (e.g., 0.1 M in ethanol).

    • Prepare a stock solution of 2,4-dinitrochlorobenzene (e.g., 0.01 M in ethanol).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, N-(2,4-dinitrophenyl)aminopyridine. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette a known volume of the aminopyridine stock solution into a cuvette.

    • Add a known volume of ethanol to the cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, known volume of the 2,4-dinitrochlorobenzene stock solution to the cuvette, quickly mix, and start recording the absorbance at the predetermined λmax as a function of time.

    • Continue recording until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics if the concentration of the aminopyridine is in large excess compared to 2,4-dinitrochlorobenzene.

    • Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs, where kobs is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated from the equation: k₂ = kobs / [Aminopyridine].

    • Repeat the experiment for all three aminopyridine isomers.

Visualizing Reaction Mechanisms

To further elucidate the differences in reactivity, the following diagrams illustrate the key mechanistic steps.

General SNAr Mechanism on Pyridine

Caption: General mechanism for nucleophilic aromatic substitution on a substituted pyridine.

Comparative Meisenheimer Complex Stability

Meisenheimer_Stability cluster_0 Attack at C4 (or C2) cluster_1 Attack at C3 4-Attack Nucleophile attacks C4 4-Intermediate Meisenheimer Complex (Negative charge on N) 4-Attack->4-Intermediate 4-Stabilization Highly Stabilized 4-Intermediate->4-Stabilization 3-Attack Nucleophile attacks C3 3-Intermediate Meisenheimer Complex (Negative charge on C) 3-Attack->3-Intermediate 3-Destabilization Less Stabilized 3-Intermediate->3-Destabilization

Caption: Comparison of Meisenheimer complex stability for nucleophilic attack at different positions.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow prep Prepare Stock Solutions (Aminopyridines, DNCB) setup Setup Spectrophotometer (Set λmax, Equilibrate Temperature) prep->setup run Perform Kinetic Run (Mix reagents, Record Abs vs. Time) setup->run analyze Data Analysis (Plot ln(A∞ - At) vs. t) run->analyze calculate Calculate Rate Constants (k_obs and k₂) analyze->calculate compare Compare Reactivity (k₂(4-AP) vs k₂(2-AP) vs k₂(3-AP)) calculate->compare

Caption: Workflow for the comparative kinetic analysis of aminopyridine isomer reactivity.

Conclusion

The reactivity of aminopyridine isomers in nucleophilic aromatic substitution is a clear demonstration of how subtle changes in molecular structure can have a profound impact on chemical behavior. The position of the amino group dictates the electronic landscape of the pyridine ring, with 4-aminopyridine generally exhibiting the highest reactivity, followed by 2-aminopyridine, and finally the much less reactive 3-aminopyridine. This understanding is not merely academic; it is a critical tool for synthetic chemists in the rational design of synthetic routes to novel pharmaceuticals and other valuable chemical entities. By leveraging this knowledge, researchers can make more informed decisions about reaction conditions, catalyst selection, and substrate choice, ultimately leading to more efficient and successful synthetic outcomes.

References

A Senior Application Scientist's Guide: 5-Amino-2-hydroxypyridine vs. 3-amino-2-hydroxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the trajectory of a synthetic route. The aminohydroxypyridine scaffold is a cornerstone in medicinal chemistry, prized for its role in forming privileged structures in numerous bioactive compounds.[1][2] This guide provides an in-depth comparative analysis of two key positional isomers: 5-amino-2-hydroxypyridine and 3-amino-2-hydroxypyridine . We will dissect their synthesis, compare their reactivity with supporting experimental data, and explore their applications to empower you with the insights needed to make informed strategic decisions in your research.

At a Glance: Structural and Physicochemical Distinctions

The seemingly minor shift of the amino group from the 5-position to the 3-position on the 2-hydroxypyridine core profoundly impacts the molecule's electronic properties and, consequently, its chemical behavior. This compound and its isomer exist in equilibrium with their pyridone tautomers, a factor that influences their reactivity.

PropertyThis compound3-Amino-2-hydroxypyridine
Structure See Diagram 1See Diagram 1
CAS Number 33630-94-3[3]33630-99-8[4][5]
Molecular Formula C₅H₆N₂O[3]C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [3]110.11 g/mol [6][7]
Appearance Brown to dark brown powder[8]Off-white to brown powder[6]
Melting Point Not specified170-173 °C[6]
Purity ≥97% (HPLC)[8]≥98%[5]

In this compound, the amino group is para to the hydroxyl group. This positioning allows for significant electronic resonance, enhancing the nucleophilicity of the amino group. Conversely, in 3-amino-2-hydroxypyridine, the ortho relationship between the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which can modulate the reactivity of both functional groups.

G cluster_0 This compound cluster_1 3-Amino-2-hydroxypyridine This compound 3-amino-2-hydroxypyridine

Diagram 1: Chemical structures of the two isomers.

Synthetic Pathways: A Comparative Overview

The accessibility of these isomers is a key consideration. Both can be synthesized from readily available starting materials, though the specific routes differ.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-Amino-2-hydroxypyridine A 2-Hydroxy-5-nitropyridine B This compound A->B Reduction (e.g., H₂, Pd/C) C 2-Chloropyridine D 2-Hydroxypyridine C->D Hydrolysis E 2-Hydroxy-3-nitropyridine D->E Nitration (fuming HNO₃) F 3-Amino-2-hydroxypyridine E->F Reduction (e.g., H₂, Catalyst)

Diagram 2: Common synthetic routes for the isomers.

Synthesis of this compound

A common and efficient method involves the reduction of a nitro group.

Experimental Protocol: Synthesis of this compound via Reduction [9]

  • Setup: To a solution of 2-hydroxy-5-nitropyridine in a suitable solvent like ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Place the mixture in an autoclave or under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis of 3-Amino-2-hydroxypyridine

A multi-step synthesis starting from 2-chloropyridine is frequently employed.

Experimental Protocol: Synthesis of 3-Amino-2-hydroxypyridine [6]

  • Step 1: Hydrolysis of 2-chloropyridine. Mix 2-chloropyridine with an alcoholic solution and add an alkaline alcoholic solution (e.g., sodium tert-butoxide in ethanol). Heat the reaction (e.g., to 65-75°C) for several hours. After reaction, process the mixture to obtain 2-hydroxypyridine.

  • Step 2: Nitration of 2-hydroxypyridine. Dissolve the 2-hydroxypyridine in concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath. Slowly add fuming nitric acid dropwise while maintaining the low temperature.

  • Step 3: Reduction of 2-hydroxy-3-nitropyridine. The resulting solid from the previous step is mixed with a solvent like DMF. A catalyst is added, and the mixture is subjected to hydrogenation.

  • Isolation: After the reaction, the product, 3-amino-2-hydroxypyridine, is typically washed with a solvent like diethyl ether to obtain the solid product.

Comparative Reactivity in Key Synthetic Transformations

The electronic differences between the isomers directly translate to distinct reactivity profiles, particularly in reactions involving the amino group.

G Isomers This compound vs. 3-Amino-2-hydroxypyridine Acylation N-Acylation Isomers->Acylation Diazotization Diazotization Isomers->Diazotization Acyl_5 Higher nucleophilicity due to para -OH group. Potentially faster reaction. Acylation->Acyl_5 Acyl_3 Slightly lower nucleophilicity. Potential for intramolecular H-bonding. Acylation->Acyl_3 Diazo_5 Forms diazonium salt. Standard reactivity expected. Diazotization->Diazo_5 Diazo_3 Forms diazonium salt. Proximity of -OH may influence stability or subsequent reactions. Diazotization->Diazo_3

Diagram 3: Logical flow of reactivity comparison.

N-Acylation

N-acylation is a fundamental transformation for installing amide functionalities, which are prevalent in over 25% of pharmaceuticals.[10] The reaction typically involves treating the amine with an acylating agent like an acyl chloride or anhydride.[11]

  • This compound: The amino group at the 5-position benefits from the electron-donating resonance effect of the para-hydroxyl group. This electronic push increases the electron density on the amino nitrogen, making it a more potent nucleophile. Consequently, N-acylation is expected to proceed readily, potentially under milder conditions or with faster reaction times compared to its isomer.

  • 3-Amino-2-hydroxypyridine: The amino group is ortho to the hydroxyl group. While the hydroxyl group is still electron-donating, the proximity can lead to intramolecular hydrogen bonding. This can slightly decrease the availability of the lone pair on the nitrogen for nucleophilic attack, potentially requiring more forcing conditions for acylation.

General Experimental Protocol: N-Acylation of Aminohydroxypyridines [12]

  • Setup: In a reaction vessel, dissolve the aminohydroxypyridine isomer (1 equivalent) and a base (e.g., N,N-diisopropylethylamine, 1.5 equivalents) in an appropriate solvent like dichloromethane (CH₂Cl₂).

  • Addition: Cool the mixture to 0°C and add the acyl chloride (1.3 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue using column chromatography to obtain the N-acylated product.

Diazotization

Diazotization of the primary aromatic amino group creates a versatile diazonium salt intermediate. This allows for the introduction of a wide range of substituents (e.g., -OH, -Cl, -Br, -I, -CN) through subsequent reactions like the Sandmeyer reaction.[13]

  • This compound: This isomer undergoes standard diazotization to form the corresponding diazonium salt, which can then be used in further transformations.

  • 3-Amino-2-hydroxypyridine: The formation of a diazonium salt ortho to a hydroxyl group can sometimes lead to different reaction pathways, such as intramolecular cyclization, depending on the reaction conditions. The stability of the diazonium intermediate might be influenced by the adjacent hydroxyl group.

General Experimental Protocol: Diazotization [13]

  • Setup: Dissolve the aminohydroxypyridine isomer in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Maintain the temperature between 0-5°C using an ice bath.

  • Reaction: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5°C.

  • Intermediate Use: The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation. For example, for a Sandmeyer reaction, this solution would be added to a solution of the appropriate copper(I) salt.

Applications in Drug Discovery and Materials Science

The choice between these isomers is often dictated by the final target molecule's architecture.

  • 3-Amino-2-hydroxypyridine is a known intermediate in the synthesis of anti-AIDS medications.[6][14] Its specific substitution pattern is crucial for building the complex heterocyclic systems required for biological activity. It is also used in the synthesis of functionalized pyrido[4,3-b][4][14]oxazine and imidazo[1,2-a]pyridine derivatives.[4]

  • This compound serves as a valuable raw material for organic synthesis and is used in the preparation of pyrazole amides, electrode materials, and dendritic polymers.[15]

Conclusion

While both this compound and 3-amino-2-hydroxypyridine are valuable building blocks, their utility is not interchangeable.

  • Choose this compound when: You require higher nucleophilicity at the amino group for reactions like N-acylation, or when the para relationship between the functional groups is essential for your target scaffold.

  • Choose 3-Amino-2-hydroxypyridine when: Your synthetic design specifically requires the ortho arrangement of the amino and hydroxyl groups, as is common in certain classes of bioactive heterocycles, including some antiviral agents.

Ultimately, the optimal choice depends on a careful analysis of your synthetic strategy, considering factors like electronic effects, potential for intramolecular interactions, and the specific architecture of the final product. This guide provides the foundational knowledge to make that choice with confidence.

References

A Spectroscopic Guide to 5-Amino-2-hydroxypyridine and Its Isomers: An In-Depth Comparison for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the structural elucidation of isomeric compounds is a critical step that dictates their physicochemical properties and biological activity. Aminohydroxypyridines, a class of heterocyclic compounds, are no exception. Their diverse applications, from intermediates in drug synthesis to components in novel materials, hinge on the precise arrangement of amino and hydroxyl functional groups on the pyridine ring. This guide provides a comprehensive spectroscopic comparison of 5-Amino-2-hydroxypyridine and its key isomers: 2-Amino-5-hydroxypyridine, 3-Amino-2-hydroxypyridine, and 4-Amino-2-hydroxypyridine. Through a detailed examination of their Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, we will explore the subtle yet significant differences that arise from their distinct molecular geometries.

A pivotal aspect of the 2- and 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms.[1][2] This phenomenon profoundly influences their spectroscopic signatures and is a key focus of this comparative analysis. The position of the amino group further modulates this equilibrium and the overall electronic distribution within the molecule, leading to unique spectral fingerprints for each isomer.

Vibrational Spectroscopy: A Tale of Two Tautomers in FTIR and Raman

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a direct probe into the bonding environment within a molecule. The frequencies of molecular vibrations are highly sensitive to bond strength, bond angles, and the masses of the constituent atoms. For aminohydroxypyridines, these techniques are particularly insightful for identifying the dominant tautomeric form and the influence of substituent positions.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The following protocol outlines a standard procedure for acquiring FTIR spectra of solid aminohydroxypyridine samples. The causality behind this choice is to obtain a high-quality spectrum of the solid-state form of the compound, minimizing solvent effects that could alter the tautomeric equilibrium.

  • Sample Preparation: A small amount of the aminohydroxypyridine isomer (approximately 1-2 mg) is intimately mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is used as it is transparent in the mid-infrared region.

  • Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent pellet. This ensures that the infrared beam can pass through the sample with minimal scattering.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition A Weigh Isomer (1-2 mg) & KBr (200 mg) B Grind in Agate Mortar A->B C Transfer to Pellet Press B->C D Apply High Pressure (8-10 tons) C->D E Place Pellet in FTIR D->E F Record Spectrum (4000-400 cm⁻¹) E->F G Background Subtraction F->G H FTIR Spectrum G->H Analyzed Spectrum Raman_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Place Crystalline Sample on Slide/in Capillary B Position in Raman Spectrometer (785 nm laser) A->B C Optimize Laser Power & Acquisition Time B->C D Collect Spectrum (4000-200 cm⁻¹) C->D E Raman Spectrum D->E Analyzed Spectrum NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Dissolve Isomer (5-10 mg) in DMSO-d6 (0.6 mL) + TMS B Place in NMR Spectrometer A->B C Acquire 1D ¹H NMR B->C D Acquire 1D ¹³C NMR C->D E (Optional) Acquire 2D NMR (COSY, HSQC, HMBC) D->E F ¹H & ¹³C NMR Spectra E->F Analyzed Spectra UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Prepare Dilute Solution in Ethanol/Methanol B Use Dual-Beam UV-Vis Spectrophotometer A->B C Record Spectrum (200-400 nm) B->C D UV-Vis Spectrum C->D Analyzed Spectrum

References

A Comparative Guide to the Biological Activity of 5-Amino-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique electronic properties and capacity for diverse chemical modifications have led to the exploration of its derivatives across a spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory potential of this compound derivatives, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the pyridine nucleus have shown considerable promise as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[1][2] Research has demonstrated their ability to induce apoptosis, interfere with the cell cycle, and inhibit key signaling pathways.[1][3]

Comparative Efficacy of Pyridine Derivatives

The cytotoxic potential of pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct comparative data for a series of this compound derivatives is limited, we can analyze the activity of structurally related pyridine compounds to infer structure-activity relationships (SAR).

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e)Breast (MCF-7)Lower than Doxorubicin[1]
Pyridine-Urea Derivative (8n)Breast (MCF-7)Lower than Doxorubicin[1]
2-Pyridone with 4H-pyranBreast (MCF-7)8[3]
2-Pyridone with 4H-pyranLiver (HepG2)11.9[3]
2-Pyridone with 4H-pyranLung (A549)15.8[3]
Pyrazolo[3,4-b]pyridine-bridged combretastatin A-4 analogCervical (HeLa)Potent[4]
Pyridine Thiazolidinone (56)Breast (MCF-7)More potent than Doxorubicin[2]
Pyridine Thiazolidinone (57)Liver (HepG2)More potent than Doxorubicin[2]

This table compiles data from various studies on different pyridine derivatives to illustrate the general anticancer potential of the scaffold.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism by which pyridine derivatives exert their anticancer effects is through the induction of G2/M phase cell cycle arrest and apoptosis.[3] This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[3]

G1 PD Pyridine Derivative Cell Cancer Cell PD->Cell p53 p53 Upregulation Cell->p53 JNK JNK Upregulation Cell->JNK p21 p21 Upregulation p53->p21 G2M G2/M Arrest p21->G2M Apoptosis Apoptosis JNK->Apoptosis

Caption: Anticancer mechanism of pyridine derivatives.

Another key anticancer strategy for pyridine derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) phosphorylation, which is critical for angiogenesis, the process of new blood vessel formation that tumors require to grow.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridine scaffold is also a component of many compounds with significant antimicrobial properties.[5] Derivatives, particularly Schiff bases, have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Efficacy of 2-Aminopyridine Derivatives

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2-amino-3-cyanopyridine derivative (2c)S. aureus0.039[6]
2-amino-3-cyanopyridine derivative (2c)B. subtilis0.039[6]
N-amino-5-cyano-6-pyridone (3d)E. coli3.91[7]
N-amino-5-cyano-6-pyridone (3e)E. coli3.91[7]
Pyridine triazole (122a-k)Various bacteria-[8]
5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid (3a-d)Gram-positive bacteria7.8 - 125[9]

This table presents MIC values for various 2-aminopyridine and related derivatives against different microbial strains.

Structure-Activity Relationship Insights

The antimicrobial activity of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. For instance, the introduction of a cyclohexylamine moiety in 2-aminopyridine derivatives has been shown to be crucial for their antibacterial activity.[6] The formation of Schiff bases from aminopyridine precursors can also enhance antimicrobial potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory responses are of significant therapeutic interest. Derivatives of pyridine have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory enzymes and mediators.[10]

Comparative Efficacy in In Vivo Models

The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
3-hydroxy pyridine-4-one (Compound A)2067[10]
3-hydroxy pyridine-4-one (Compound B)400Significant inhibition[10]
3-hydroxy pyridine-4-one (Compound C)200Significant inhibition[10]
Indomethacin (Reference Drug)1060[10]
Pyridine derivative (7a)IC50 = 76.6 µM (in vitro)65.48 (NO inhibition)[11]
Pyridine derivative (7f)IC50 = 96.8 µM (in vitro)51.19 (NO inhibition)[11]

This table shows the in vivo anti-inflammatory activity of 3-hydroxy pyridine-4-one derivatives and in vitro nitric oxide (NO) inhibition by other pyridine derivatives.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyridine derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.[12] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators.

G2 InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation PyridineDerivative Pyridine Derivative PyridineDerivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally or orally at specified doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

Derivatives based on the this compound scaffold represent a promising and versatile class of compounds with a wide range of biological activities. The available data, primarily from related pyridine analogs, strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and synthesize novel derivatives with enhanced potency and selectivity. Further focused studies on a systematic series of this compound derivatives are warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development.

References

A Comparative Guide to Alternative Reagents for 5-Amino-2-hydroxypyridine in Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving optimal outcomes in synthesis and application. 5-Amino-2-hydroxypyridine has long served as a versatile building block in various chemical endeavors. However, the pursuit of enhanced efficiency, novel functionalities, and improved performance necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of alternative reagents to this compound in its key application areas: pharmaceutical synthesis, corrosion inhibition, and dye synthesis. We will delve into the underlying chemistry, present comparative experimental data, and provide detailed protocols to empower you in making informed decisions for your specific research needs.

Part 1: Pharmaceutical Synthesis: Beyond Traditional Aminopyridine Routes

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditionally, the synthesis of substituted 2-pyridones has often relied on precursors like this compound. However, modern synthetic methodologies, particularly multicomponent reactions (MCRs), offer significant advantages in terms of efficiency and molecular diversity.[1]

The Rationale for Alternatives

While effective, classical methods for constructing the 2-pyridone ring from aminopyridines can involve multiple steps, harsh reaction conditions, and the use of potentially hazardous reagents. MCRs, in contrast, offer a more streamlined approach by combining three or more reactants in a single pot to generate complex products in a highly atom-economical fashion. This not only accelerates the drug discovery process but also aligns with the principles of green chemistry.

Comparative Performance: Traditional vs. Multicomponent Reactions

To illustrate the advantages of alternative approaches, let's compare a traditional synthesis of a 5-substituted-2-pyridone with a representative multicomponent reaction.

Parameter Traditional Route (e.g., from 2-Amino-5-bromopyridine) Multicomponent Reaction (e.g., Aldehyde, β-ketoester, Amine) Reference
Reaction Steps Multiple (e.g., diazotization, hydrolysis)One-pot[1]
Reaction Time Several hours to daysTypically 1-5 hours[1]
Typical Yield Moderate (often 40-60%)Good to excellent (often >80%)[1]
Reagent Diversity Limited by availability of substituted aminopyridinesHigh, allows for diverse substitution patterns[1]
Environmental Impact Use of nitrites, strong acidsOften uses greener solvents and generates less waste[1]

Experimental Workflow: A Comparative Overview

The following diagram illustrates the conceptual difference between the traditional multi-step synthesis and a more efficient one-pot multicomponent reaction for the preparation of a 2-pyridone core.

G cluster_0 Traditional Multi-Step Synthesis cluster_1 One-Pot Multicomponent Reaction A This compound (or derivative) B Step 1: Functional Group Manipulation A->B C Step 2: Cyclization B->C D 2-Pyridone Product C->D X Aldehyde MCR One-Pot Reaction X->MCR Y Active Methylene Compound Y->MCR Z Amine Source Z->MCR P 2-Pyridone Product MCR->P

Caption: Comparison of synthetic workflows for 2-pyridone synthesis.

Alternative in Action: Synthesis of 5-Substituted-2(1H)-pyridone Drug Analogs

Recent research into treatments for idiopathic pulmonary fibrosis (IPF) has explored novel analogs of 5-substituted-2(1H)-pyridone containing natural amino acids.[2][3] These compounds aim for better water solubility, lower toxicity, and improved pharmacokinetic properties compared to existing drugs.[2][3]

Experimental Protocol: Synthesis of Methyl 2-(6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamido)propanoate [2][3]

  • Starting Material Preparation: 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is synthesized according to literature procedures.

  • Activation: Dissolve 100 mg (0.46 mmol) of the carboxylic acid in anhydrous DMF. Cool the mixture to -15 °C.

  • Add 51 μL (0.46 mmol) of N-methylmorpholine (NMM) followed by 60 μL (0.46 mmol) of isobutyl chloroformate.

  • Coupling: After five minutes, add a solution of 65 mg (0.46 mmol) of L-alanine methyl ester hydrochloride neutralized with 51 μL (0.46 mmol) of NMM in anhydrous DMF.

  • Reaction: Stir the reaction mixture at -15 °C for 4 hours, then at room temperature for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.

This protocol highlights a modular approach where the core pyridone structure is coupled with various amino acid derivatives, offering a versatile platform for generating a library of potential drug candidates. The biological activity of these compounds can then be assessed, for instance, through MTT assays to determine their effect on cell viability.[2][3]

Part 2: Corrosion Inhibition: Greener and Safer Alternatives

This compound possesses structural features, such as nitrogen and oxygen heteroatoms and an aromatic ring, that suggest potential as a corrosion inhibitor. However, the field is increasingly moving towards environmentally friendly and non-toxic alternatives. Amino acids and various amine-based compounds have emerged as promising "green" corrosion inhibitors.[4][5]

The Rationale for Amino Acid-Based Inhibitors

Amino acids are attractive alternatives due to their:

  • Environmental Friendliness: They are biodegradable and have low toxicity.[4]

  • Cost-Effectiveness: Many amino acids are readily available and inexpensive.

  • Inherent Inhibiting Properties: The presence of carboxyl and amino groups, along with various side chains, allows for effective adsorption onto metal surfaces, forming a protective film.[6]

Comparative Performance of Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which can be determined using various techniques.

Inhibitor Class Example Compound(s) Typical Inhibition Efficiency (%) Mechanism Reference
Aminopyridines This compound (postulated)Data not readily available in comparative studiesAdsorption via N and O heteroatoms and π-electrons of the pyridine ring-
Amino Acids Alanine, Glycine, Leucine28 - 91% (in HCl)Physisorption and/or chemisorption via carboxyl and amino groups[6]
Amine-Based Inhibitors N-octylglycine sodium, N-dodecylglycine sodium>94% (in CO2-saturated brine)Formation of a protective film through chemisorption[7]

Experimental Workflow: Evaluating Corrosion Inhibition Performance

The evaluation of corrosion inhibitors typically involves a combination of weight loss measurements and electrochemical techniques.

G cluster_0 Corrosion Inhibitor Evaluation Workflow A Prepare Metal Coupons B Weight Loss Measurement (with and without inhibitor) A->B C Electrochemical Testing (EIS and PDP) A->C D Surface Analysis (e.g., SEM) B->D C->D E Calculate Inhibition Efficiency D->E

Caption: A typical workflow for assessing the performance of corrosion inhibitors.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibitors[7][8]
  • Electrode Preparation: A working electrode of the metal of interest (e.g., carbon steel) is polished, cleaned, and mounted. A platinum counter electrode and a saturated calomel reference electrode (SCE) are used to complete the three-electrode cell.

  • Test Solution: The corrosive medium (e.g., CO2-saturated brine) is prepared with and without the desired concentration of the inhibitor.

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is monitored until a stable state is reached.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a range of frequencies to determine the charge transfer resistance, which is inversely proportional to the corrosion rate.

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the OCP. The resulting polarization curve is used to determine the corrosion current density (icorr), from which the corrosion rate and inhibition efficiency are calculated.

The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] x 100

where icorr(blank) is the corrosion current density in the absence of the inhibitor, and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Part 3: Dye Synthesis: Expanding the Color Palette with Pyridone Derivatives

Substituted pyridones are valuable intermediates in the synthesis of azo dyes, which are widely used for coloring textiles, particularly polyester and nylon fabrics.[8][9] While this compound can be a precursor to such dyes, a wide array of other substituted pyridones offer the ability to fine-tune the color, fastness, and other properties of the final dye.

The Rationale for Diverse Pyridone Coupling Components

The properties of an azo dye are determined by the electronic nature of both the diazonium salt and the coupling component. By varying the substituents on the pyridone ring, it is possible to modulate the electron density of the molecule and thus its absorption maximum (λmax), which dictates the color. Furthermore, substituents can influence properties like solubility, light fastness, and affinity for different fibers.[10]

Comparative Performance of Pyridone-Based Dyes

The performance of a dye is assessed by its yield, color, and fastness properties on a given substrate.

Coupling Component Resulting Dye Color on Polyester Washing Fastness (Grade 1-5) Light Fastness (Grade 1-8) Reference
1-amino-2-hydroxy-4-methyl-5-cyano-6-pyridone derivative Yellowish-green4-5 (Good to Excellent)4-5 (Fairly Good to Good)[8]
N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone derivative Bright shadesExcellentExcellent[10]
Resorcinol (for comparison) PurpleVery good to excellentModerate to good[11]

Experimental Workflow: Synthesis and Application of Pyridone-Based Azo Dyes

The synthesis of azo dyes from pyridone derivatives follows a well-established two-step process of diazotization and coupling.

G cluster_0 Azo Dye Synthesis and Application Workflow A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Coupling Reaction C->E D Pyridone Coupling Component D->E F Azo Dye E->F G Dyeing of Fabric F->G H Fastness Testing G->H

Caption: General workflow for the synthesis and evaluation of pyridone-based azo dyes.

Experimental Protocol: Synthesis of a Pyridone-Based Azo Dye[9]
  • Diazotization: Suspend 1-(p-Sulfophenyl)-3-methyl-5-pyrazolone (0.1 mol) in water and add hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (0.1 mol) while maintaining the temperature below 5 °C. Stir for one hour.

  • Remove any excess nitrous acid with a small amount of sulfamic acid.

  • Coupling: Dissolve 1-amino-2-hydroxy-4-methyl-5-cyano-6-pyridone (0.01 mol) in an aqueous sodium carbonate solution.

  • Slowly add the prepared diazonium salt solution to the pyridone solution with stirring. Allow the coupling reaction to proceed for 2-3 hours at 30-35 °C.

  • Isolation: Adjust the pH to 4.5 with HCl to precipitate the dye. Filter the solid, wash with water, and dry.

  • Dyeing and Fastness Evaluation: The synthesized dye can then be applied to fabrics like nylon 6,6, and the dyed fabric is evaluated for its washing, rubbing, and light fastness according to standard methods.

By systematically varying the structure of the pyridone coupling component, a wide range of colors with desirable properties can be achieved, offering significant advantages over relying on a single precursor.

Conclusion

While this compound remains a valuable reagent, a comprehensive understanding of the available alternatives is crucial for advancing research and development. In pharmaceutical synthesis, multicomponent reactions provide a more efficient and versatile route to the medicinally important 2-pyridone core. In the realm of corrosion inhibition, the shift towards green and sustainable chemistry has positioned amino acids and their derivatives as highly effective and environmentally benign alternatives. Finally, in dye synthesis, the use of a diverse array of substituted pyridones as coupling components allows for the rational design of azo dyes with tailored colors and enhanced performance properties. By embracing these alternatives and the methodologies outlined in this guide, researchers can unlock new possibilities and drive innovation in their respective fields.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted hydroxypyridines are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a subject of continuous innovation, driven by the need for efficiency, regiochemical control, and access to diverse substitution patterns. This guide provides an in-depth comparison of the primary synthetic strategies, balancing classic, robust methods with modern, high-efficiency protocols. We will dissect the mechanistic underpinnings of each route, provide validated experimental procedures, and offer a clear-eyed view of their respective strengths and limitations.

Core Synthetic Philosophies: An Overview

The construction of substituted hydroxypyridines can be broadly categorized into two distinct approaches:

  • De Novo Synthesis (Ring Construction): These methods build the heterocyclic ring from acyclic precursors. They offer exceptional control over the final substitution pattern by carefully selecting the starting components.

  • Modification of a Pre-existing Pyridine Core: These strategies begin with a functionalized pyridine and introduce the hydroxyl group, often through the transformation of another functional group. This is particularly useful when the parent pyridine is readily available.

G cluster_main Synthetic Strategies Start Acyclic Precursors / Pyridine Core DeNovo De Novo Synthesis (Ring Construction) Modification Pyridine Modification Product Substituted Hydroxypyridine

Caption: Core approaches to hydroxypyridine synthesis.

Part 1: De Novo Synthesis of the Pyridine Ring

Building the pyridine ring from the ground up provides the greatest flexibility for installing desired substituents with precise regiochemical control.

The Bohlmann-Rahtz Pyridine Synthesis

First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful two-step method for generating 2,3,6-trisubstituted pyridines.[3][4] The core transformation involves the condensation of an enamine with an ethynylketone.

Mechanistic Insight: The reaction proceeds via a Michael addition of the enamine to the activated alkyne, forming a key aminodiene intermediate.[4][5] Historically, this intermediate was isolated and subjected to high temperatures (120-170 °C) to induce a cyclodehydration, which was a significant practical limitation.[4][6]

Modern advancements have demonstrated that the harsh thermal cyclization can be circumvented. The use of Brønsted or Lewis acid catalysts promotes both the initial conjugate addition and the subsequent isomerization and cyclodehydration steps, enabling a more efficient one-pot procedure at significantly lower temperatures.[4][6]

// Nodes "Enamine" [label="Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethynylketone" [label="Ethynylketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Michael_Addition" [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Aminodiene" [label="Aminodiene Intermediate"]; "Isomerization" [label="E/Z Isomerization", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Cyclodehydration" [label="Cyclodehydration", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Pyridine" [label="Substituted Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Enamine" -> "Michael_Addition"; "Ethynylketone" -> "Michael_Addition"; "Michael_Addition" -> "Aminodiene"; "Aminodiene" -> "Isomerization" [label="Heat or\nAcid Catalyst"]; "Isomerization" -> "Cyclodehydration"; "Cyclodehydration" -> "Pyridine";

}

Caption: The Bohlmann-Rahtz synthesis pathway.

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [6] This protocol describes the synthesis of a tetrasubstituted pyridine, demonstrating the modern, catalyzed approach.

  • Reaction Setup: To a solution of ethyl β-aminocrotonate (1.0 eq) and but-3-yn-2-one (1.0 eq) in toluene, add acetic acid (1.0 eq).

  • Michael Addition: Stir the solution at 50 °C for 5-6 hours to facilitate the formation of the aminodiene intermediate. Monitor by TLC.

  • Cyclodehydration: Upon completion of the first step, the reaction can be heated to reflux in the presence of the acid catalyst (e.g., acetic acid, zinc(II) bromide, or ytterbium(III) triflate) to drive the cyclodehydration.[5][6]

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to afford the desired substituted pyridine.

The Guareschi-Thorpe Condensation

This classic condensation reaction is a primary route to 2-hydroxypyridines, which exist in tautomeric equilibrium with their more stable 2-pyridone form.[7][8] The reaction condenses a compound with an active methylene group (typically ethyl cyanoacetate or cyanoacetamide) with a 1,3-dicarbonyl compound using ammonia as the nitrogen source.[8][9]

Mechanistic Insight: The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl and the active methylene compound. The resulting adduct then undergoes a Michael addition with ammonia, followed by intramolecular cyclization and dehydration to form the 2-pyridone ring.

Recent advancements have focused on developing greener, more user-friendly protocols. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium. Here, ammonium carbonate serves as both the nitrogen source and a mild base to promote the reaction, often leading to the precipitation of the product directly from the reaction medium.[10]

// Nodes "Dicarbonyl" [label="1,3-Dicarbonyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyanoacetamide" [label="Cyanoacetamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Condensation" [label="Knoevenagel\nCondensation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Adduct" [label="Intermediate Adduct"]; "Cyclization" [label="Michael Addition\n& Cyclization", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Pyridone" [label="Substituted\n2-Pyridone", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ammonia" [label="Ammonia Source\n(e.g., (NH₄)₂CO₃)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Dicarbonyl" -> "Condensation"; "Cyanoacetamide" -> "Condensation"; "Condensation" -> "Adduct"; "Adduct" -> "Cyclization"; "Ammonia" -> "Cyclization"; "Cyclization" -> "Pyridone"; }

Caption: The Guareschi-Thorpe condensation pathway.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [10]

  • Reaction Setup: In a round-bottom flask, suspend the 1,3-dicarbonyl compound (1.0 eq), ethyl cyanoacetate or cyanoacetamide (1.0 eq), and ammonium carbonate (2.0 eq) in water.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by TLC. In many cases, the product begins to precipitate from the solution.

  • Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.

Cycloaddition Strategies

Cycloaddition reactions, particularly inverse electron demand aza-Diels-Alder reactions, represent a modern and highly versatile approach to constructing polysubstituted pyridines.[11] These reactions can provide access to substitution patterns that are difficult to achieve through traditional condensation chemistry.

Mechanistic Insight: The most common strategy involves the [4+2] cycloaddition of an electron-deficient azadiene (like a 1,2,4-triazine) with an electron-rich dienophile (an alkyne or its surrogate).[11] This is followed by a retro-Diels-Alder reaction, which expels a stable molecule (like N₂) to yield the aromatic pyridine ring. A significant challenge has been the low reactivity of simple alkynes, often requiring harsh conditions.[11]

To overcome this, directed cycloaddition strategies have been developed. By incorporating a Lewis basic site onto the triazine and using a Lewis acidic alkyne (such as an alkynyltrifluoroborate), a temporary coordination can lower the activation energy, allowing the reaction to proceed under mild conditions with excellent regiocontrol.[11] This approach is particularly effective for synthesizing 3-hydroxypyridines.[12]

Part 2: Modification of a Pre-existing Pyridine Core

When a suitable pyridine precursor is available, direct functionalization can be the most expedient route.

Diazotization of Aminopyridines

This is a classic and highly reliable method, particularly for the synthesis of 4-hydroxypyridine from 4-aminopyridine.[13]

Mechanistic Insight: The primary amine on the pyridine ring is treated with a diazotizing agent (e.g., butyl nitrite in the presence of a strong acid) to form a diazonium salt intermediate. This intermediate is typically unstable and is hydrolyzed in situ by water to release nitrogen gas and form the corresponding hydroxypyridine. Careful control of temperature is critical to manage the reactivity of the diazonium species.

// Nodes "Aminopyridine" [label="Aminopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazotization" [label="Diazotization\n(e.g., BuONO, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Diazonium" [label="Diazonium Salt\nIntermediate"]; "Hydrolysis" [label="Hydrolysis\n(H₂O)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Hydroxypyridine" [label="Hydroxypyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Aminopyridine" -> "Diazotization"; "Diazotization" -> "Diazonium"; "Diazonium" -> "Hydrolysis" [label="- N₂"]; "Hydrolysis" -> "Hydroxypyridine"; }

Caption: Synthesis via diazotization of aminopyridines.

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [13]

  • Acidic Solution Prep: In a three-neck flask, slowly add concentrated sulfuric acid to water at 20-40 °C.

  • Amine Addition: Cool the acidic solution to 0-20 °C and add 4-aminopyridine.

  • Diazotization: Slowly add butyl nitrite dropwise over approximately 2 hours, strictly maintaining the temperature between 0-20 °C.

  • Hydrolysis & Neutralization: Transfer the resulting diazonium solution to a separate flask, dilute with water, and neutralize by adding a barium hydroxide solution, keeping the temperature between 30-60 °C until the pH reaches 7.5-8.

  • Workup: Treat the mixture with carbon dioxide to precipitate excess barium hydroxide, then filter to obtain a crude aqueous solution of 4-hydroxypyridine.

  • Purification: The crude solution can be further purified by treatment with activated carbon and subsequent vacuum distillation to yield high-purity 4-hydroxypyridine. This method can achieve yields of approximately 92% with >99% purity.[13]

Modern C-H Bond Activation

Direct C-H functionalization represents the state-of-the-art in atom-economical synthesis.[14] This approach avoids the need for pre-functionalized pyridines (like halo- or aminopyridines) by directly activating a carbon-hydrogen bond on the ring with a transition metal catalyst.

Mechanistic Insight: Catalysts, often based on ruthenium or iridium, can selectively cleave a C-H bond (typically at the C2 position) and insert the metal, forming a metallacyclic intermediate.[15][16] This intermediate can then react with various partners to install a new functional group. While direct C-H hydroxylation is challenging, this strategy can be used to install groups that are later converted to a hydroxyl moiety. The development of specialized ligands, including 2-hydroxypyridine-based ligands, has been shown to accelerate these transformations.[15] This field is rapidly evolving and offers a promising future for streamlined pyridine synthesis.

Comparative Summary of Synthetic Routes

Synthetic Route Target Isomer(s) Key Starting Materials Advantages Disadvantages Typical Yields
Bohlmann-Rahtz 2,3,6-TrisubstitutedEnamines, EthynylketonesHigh substituent diversity; modern one-pot protocols.[6]Classic method requires high temperatures; substrate synthesis can be multi-step.[4]70-90%[4][6]
Guareschi-Thorpe 2-Hydroxy (2-Pyridone)1,3-Dicarbonyls, CyanoacetamidesUses simple, readily available materials; green, aqueous methods available.[10]Primarily limited to 2-pyridone structures.80-95%[10]
Cycloaddition Polysubstituted (esp. 3-OH)1,2,4-Triazines, AlkynesAccess to complex substitution patterns; high regiocontrol with modern methods.[11][12]Can require specialized starting materials; older methods suffer from low yields.[11]60-85%[11]
Diazotization 2-OH, 3-OH, 4-OHAminopyridinesHigh-yielding and reliable for specific isomers (e.g., 4-OH).[13]Diazonium intermediates can be unstable; requires stoichiometric reagents.>90%[13]
C-H Activation Varies (often 2-substituted)Pyridine, Transition Metal CatalystHighly atom-economical; avoids pre-functionalization.[14]Requires specialized catalysts/ligands; regioselectivity can be a challenge.Varies widely

Conclusion for the Practicing Scientist

The synthesis of substituted hydroxypyridines is a mature field rich with diverse and powerful methodologies.

  • For accessing highly decorated pyridines with maximum control over substituent placement, de novo constructions like the acid-catalyzed Bohlmann-Rahtz synthesis or modern cycloaddition strategies are the methods of choice.

  • For the efficient, large-scale production of substituted 2-pyridones from simple building blocks, the Guareschi-Thorpe condensation , especially in its modern aqueous form, is exceptionally robust and environmentally conscious.

  • When a specific aminopyridine isomer is readily and economically available, diazotization and hydrolysis remains an unbeatable route in terms of yield and simplicity for producing the corresponding hydroxypyridine.

The continued development of C-H activation and other catalytic methods promises an even more efficient and sustainable future for the synthesis of these vital heterocyclic compounds. The optimal route will always depend on a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the required scale of the synthesis.

References

The Definitive Guide to Structural Validation of 5-Amino-2-hydroxypyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers engaged with 5-Amino-2-hydroxypyridine derivatives, a class of compounds with significant therapeutic potential, precise structural validation is not merely a quality control step but a critical determinant of a program's trajectory. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, offering field-proven insights and experimental data to support the validation of these vital chemical entities. The inherent tautomerism of the 2-hydroxypyridine moiety, existing in equilibrium with its 2-pyridone form, further underscores the necessity for a definitive analytical method to ascertain the solid-state structure, which governs crucial properties like solubility, stability, and bioavailability.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most robust method for the unambiguous determination of molecular structures at an atomic level.[1] Unlike spectroscopic techniques that provide indirect structural information, SCXRD offers a direct visualization of the atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[1][2] This is particularly crucial for this compound derivatives where the position of the tautomeric proton needs to be definitively assigned.

The primary challenge, and indeed the rate-limiting step, in SCXRD is the growth of high-quality single crystals suitable for diffraction.[3] This process, often considered an art, involves a systematic screening of various crystallization conditions.

Experimental Protocol: X-ray Crystallographic Analysis of a this compound Derivative

This protocol is based on the successful structure determination of 5-amino-2-methylpyridinium hydrogen fumarate, a derivative that serves as an excellent case study.

1. Crystallization:

  • Rationale: The goal is to slowly reach a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.

  • Procedure:

    • Dissolve 5-amino-2-methylpyridine and fumaric acid in a suitable solvent (e.g., a methanol/water mixture) in a 1:1 molar ratio.

    • Employ the slow evaporation method by leaving the loosely capped vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial containing the dissolved sample inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether).

    • Monitor for the formation of well-defined, single crystals over several days to weeks.

2. Data Collection:

  • Rationale: To obtain a complete diffraction pattern, the crystal is rotated while being irradiated with monochromatic X-rays. The diffracted beams are captured by a detector.

  • Procedure:

    • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer. Data for 5-amino-2-methylpyridinium hydrogen fumarate was collected at both 150 K and 300 K to assess thermal effects on the structure.

    • Irradiate the crystal with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions to achieve the best fit with the experimental observations.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods (e.g., SHELXS) to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data using full-matrix least-squares on F2 (e.g., with SHELXL).

    • Anisotropically refine non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizing the Workflow

scxrd_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection (Rotating Crystal) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for SCXRD analysis.

Experimental Data Summary

The crystallographic data for 5-amino-2-methylpyridinium hydrogen fumarate provides a wealth of structural information.

Parameter5-amino-2-methylpyridinium hydrogen fumarate (150 K)5-amino-2-methylpyridinium hydrogen fumarate (300 K)
CCDC Number19521421952143
Chemical FormulaC10 H12 N2 O4C10 H12 N2 O4
Formula Weight224.22224.22
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)11.2345(3)11.389(3)
b (Å)5.0123(1)5.059(1)
c (Å)18.5268(4)18.665(5)
β (°)99.876(1)100.18(3)
Volume (ų)1028.43(4)1058.4(5)
Z44
R-factor (%)3.485.43

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

A Comparative Analysis: Alternative Structural Validation Techniques

While SCXRD is the definitive method, a comprehensive validation strategy often employs complementary techniques. Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • For this compound derivatives, expect aromatic proton signals in the downfield region (δ 6.0-8.5 ppm). The amino protons and the pyridone N-H proton will likely appear as broad singlets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The carbon atoms of the pyridine ring will resonate between δ 100-160 ppm. The carbonyl carbon of the pyridone tautomer will typically appear further downfield (>160 ppm).

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[5][6][7]

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam to generate a molecular ion (M⁺•).

  • Fragmentation: The molecular ion may fragment into smaller, characteristic ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Interpretation:

    • Look for a strong C=O stretching band around 1650 cm⁻¹ to confirm the pyridone tautomer.

    • N-H stretching vibrations from the amino group and the pyridone ring will appear as bands in the 3200-3500 cm⁻¹ region.

    • The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would further support the pyridone form over the hydroxypyridine tautomer in the solid state.

At-a-Glance Comparison
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, tautomeric form.[2]Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain.[3]
NMR Spectroscopy Connectivity, chemical environment of atoms in solution, stereochemical relationships.[4]Provides detailed structural information in solution.Provides indirect structural information; complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition (high-resolution MS), fragmentation patterns.[5][10]High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or tautomeric form.
FTIR Spectroscopy Presence of functional groups.[9]Fast, non-destructive, and easy to perform.Provides limited information on the overall molecular structure.

Choosing the Right Tool for Structural Validation

decision_tree Figure 2: Decision Tree for Structural Validation Start Need to Validate Structure of This compound Derivative Definitive_Structure Is definitive 3D structure (including tautomer and stereochemistry) required? Start->Definitive_Structure Crystals Can single crystals be grown? Definitive_Structure->Crystals Yes Spectroscopy Use a combination of spectroscopic methods: NMR, MS, and FTIR Definitive_Structure->Spectroscopy No SCXRD Use Single-Crystal X-ray Diffraction (SCXRD) Crystals->SCXRD Yes Crystals->Spectroscopy No NMR_MS_FTIR NMR: Connectivity & Solution Structure MS: Molecular Weight FTIR: Functional Groups Spectroscopy->NMR_MS_FTIR

Caption: A decision-making framework for selecting the appropriate structural validation technique.

Conclusion

For this compound derivatives, where tautomerism and precise atomic arrangement are critical to function, single-crystal X-ray diffraction is the unequivocal gold standard for structural validation in the solid state. It provides a level of detail and certainty that cannot be matched by spectroscopic methods alone. However, a pragmatic and robust approach to structural elucidation leverages the strengths of multiple techniques. NMR, MS, and FTIR are invaluable tools for confirming molecular weight, identifying functional groups, and determining structure in solution, thereby providing a comprehensive characterization of the molecule. By understanding the capabilities and limitations of each technique, researchers can confidently and efficiently validate the structures of these promising compounds, paving the way for successful drug development programs.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 5-Amino-2-hydroxypyridine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, or haptens, like 5-Amino-2-hydroxypyridine, a critical aspect of antibody validation is determining its cross-reactivity. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against this compound conjugates, supported by experimental data and protocols.

The Significance of Specificity

This compound is a small molecule that, on its own, is generally not immunogenic. To elicit an antibody response, it must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][][3] This process creates a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of antibodies.[1][][3] The resulting antibodies should ideally bind with high affinity and specificity to the this compound hapten.

However, a common challenge is cross-reactivity, where the antibody binds to molecules that are structurally similar to the target hapten.[4][5] This can lead to inaccurate quantification and false-positive results in immunoassays.[6] Therefore, a thorough investigation of antibody cross-reactivity is a non-negotiable step in assay development and validation.

Experimental Design for Cross-Reactivity Studies

A comprehensive cross-reactivity study involves a systematic approach, from the synthesis of the immunogen to the final data analysis.

Part 1: Synthesis and Characterization of the Immunogen

The journey begins with the synthesis of the this compound-protein conjugate. The choice of conjugation chemistry is critical as it determines how the hapten is presented to the immune system.[3][7] The amino group on this compound provides a convenient handle for conjugation to carboxyl groups on carrier proteins using carbodiimide chemistry (e.g., EDC/NHS).

Diagram: Hapten-Carrier Conjugation Workflow

Caption: Workflow for this compound-protein conjugation.

Thorough characterization of the conjugate is essential to determine the hapten-to-carrier ratio, which can influence the resulting antibody response.[8] Techniques like MALDI-TOF mass spectrometry and UV-Vis spectroscopy are invaluable for this purpose.[8]

Part 2: Antibody Production and Titer Determination

Once the immunogen is prepared and characterized, it is used to immunize host animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. Following the immunization schedule, serum is collected, and the antibody titer is determined using an indirect ELISA. A high titer indicates a robust immune response against the conjugate.

Part 3: Competitive ELISA for Cross-Reactivity Assessment

The core of the cross-reactivity study is the competitive ELISA.[4] This assay format measures the ability of structurally related compounds to compete with the target hapten for binding to the antibody.[9][10]

Diagram: Competitive ELISA Workflow

Caption: Steps involved in a competitive ELISA for cross-reactivity.

Step-by-Step Competitive ELISA Protocol

  • Coating: Coat a 96-well microtiter plate with the this compound conjugate (using a different carrier protein than the one used for immunization to avoid anti-carrier antibodies) at an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[10][11]

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds. In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with each dilution of the standard or test compound.

  • Addition to Plate: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at an appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves by plotting the percentage of inhibition against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that causes 50% inhibition of the antibody binding, is then determined for each compound.[9][12]

Cross-Reactivity Calculation:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Comparative Cross-Reactivity Data

To illustrate, let's consider a hypothetical study comparing the cross-reactivity of an antibody raised against a this compound-KLH conjugate with several structurally related compounds.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound 15 100
2-Amino-5-hydroxypyridine2506.0
2-Hydroxypyridine>10,000<0.15
Aniline>10,000<0.15
Phenol>10,000<0.15

Interpretation of Results:

The hypothetical data in the table indicates that the antibody is highly specific for this compound. The positional isomer, 2-Amino-5-hydroxypyridine, shows minimal cross-reactivity, demonstrating the antibody's ability to distinguish between the positions of the amino and hydroxyl groups. The other structurally related but simpler molecules show negligible cross-reactivity. This level of specificity is highly desirable for a reliable immunoassay.

Conclusion

The development of highly specific antibodies against small molecules like this compound is a meticulous process that hinges on rigorous cross-reactivity testing. By following a well-designed experimental plan, from immunogen synthesis to competitive ELISA and careful data analysis, researchers can confidently characterize the specificity of their antibodies. This ensures the development of robust and reliable immunoassays for various applications in research and drug development. The insights gained from these studies are crucial for making informed decisions about the suitability of an antibody for its intended purpose.

References

Benchmarking the Performance of 5-Amino-2-hydroxypyridine-Based Materials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science and drug discovery, the rational design of novel molecular entities with superior performance is paramount. Among the vast array of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their versatile chemical reactivity and unique electronic properties. This guide provides a comprehensive performance benchmark of materials derived from 5-Amino-2-hydroxypyridine, a versatile building block with significant potential in diverse applications ranging from corrosion inhibition to organic electronics. We will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Introduction: The Versatility of the this compound Scaffold

This compound is a pyridine derivative characterized by the presence of an electron-donating amino group and a hydroxyl group on the pyridine ring. This unique substitution pattern imparts a rich chemical reactivity, allowing for its use as a precursor in the synthesis of a wide array of functional materials, including pyrazole amides, electrode materials, and dendritic polymers[1][2][3]. Its ability to participate in various organic reactions makes it a valuable intermediate in the pharmaceutical industry for the synthesis of bioactive compounds[4].

This guide will delve into specific applications where this compound-based materials have shown promise and benchmark their performance against established alternatives.

Application Focus: Corrosion Inhibition

The prevention of metal corrosion is a critical challenge in numerous industries. Organic heterocyclic compounds have emerged as effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier[5][6]. Pyridine derivatives, in particular, have demonstrated significant potential as corrosion inhibitors for various metals in acidic media[2][7].

Mechanism of Action of Pyridine-Based Corrosion Inhibitors

The efficacy of pyridine-based corrosion inhibitors stems from the presence of the nitrogen heteroatom, which possesses a lone pair of electrons. These electrons can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film on the metal surface[1][2]. The adsorption of these inhibitor molecules can occur through two primary modes: physisorption, which involves electrostatic interactions, and chemisorption, which entails the formation of coordinate bonds[5]. The presence of substituent groups on the pyridine ring, such as the amino and hydroxyl groups in this compound, can further enhance the inhibition efficiency by increasing the electron density on the pyridine ring and promoting stronger adsorption[2].

Diagram: Logical Relationship of Corrosion Inhibition

cluster_Inhibitor Inhibitor Molecule (e.g., this compound derivative) cluster_Metal Metal Surface cluster_Interaction Adsorption Process cluster_Outcome Result Inhibitor Pyridine Ring (N atom) + Substituents (-NH2, -OH) Adsorption Physisorption (Electrostatic) Chemisorption (Coordinate Bonds) Inhibitor->Adsorption Lone pair electrons Metal Vacant d-orbitals Metal->Adsorption Surface interaction Outcome Protective Film Formation Corrosion Inhibition Adsorption->Outcome

Caption: Mechanism of pyridine-based corrosion inhibition.

Performance Comparison: this compound Derivatives vs. Alternatives

While direct comparative studies on the corrosion inhibition performance of this compound are limited, we can infer its potential by examining related pyridine and heterocyclic compounds. A comparative study on pyridine and pyrimidine derivatives as corrosion inhibitors for C38 steel in molar HCl revealed that both classes of compounds act as mixed-type inhibitors, with their inhibition efficiency increasing with concentration[8]. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm model[8].

Inhibitor ClassExample CompoundMax. Inhibition Efficiency (%)Metal/MediumReference
Pyridine Derivatives 2-phenylimidazo[1,2-a]pyridine>90C38 Steel / 1M HCl[8]
Pyrimidine Derivatives 2-(m-methoxyphenyl) imidazo[1,2-a]pyrimidine>90C38 Steel / 1M HCl[8]
Triazole Derivatives 1-[(5-mercapto-1H-1,2,4-triazole-3-yl) diazenyl] naphthalene-2-ol85Carbon Steel / 1M HCl[1]
Pyridine-Carbamides MS3197.1Carbon Steel / 1M HCl[7]

Note: The performance of corrosion inhibitors is highly dependent on the specific metal, corrosive medium, temperature, and inhibitor concentration. This table provides a general comparison based on available literature.

The data suggests that pyridine-based structures are highly effective corrosion inhibitors. The presence of additional functional groups, as in the pyridine-carbamides, can further enhance their performance[7]. It is reasonable to hypothesize that materials derived from this compound, with their electron-rich aromatic system, would exhibit comparable or even superior corrosion inhibition properties.

Experimental Protocol: Evaluating Corrosion Inhibition Performance using Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for evaluating the performance of corrosion inhibitors[9][10][11][12]. It provides information about the resistance of the protective film and the kinetics of the corrosion process.

Objective: To determine the inhibition efficiency of a this compound-based inhibitor on a metal surface in an acidic medium.

Materials:

  • Working Electrode (e.g., mild steel coupon)

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat with EIS capability

  • Corrosive Medium (e.g., 1M HCl)

  • Inhibitor solution (e.g., this compound derivative at various concentrations)

Procedure:

  • Electrode Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a defined period (e.g., 30 minutes) until a steady state is reached.

  • EIS Measurement (Blank): Perform the EIS measurement in the absence of the inhibitor. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • EIS Measurement (with Inhibitor): Add the inhibitor to the corrosive medium at the desired concentration and repeat the OCP stabilization and EIS measurement.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl)[11][12].

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Diagram: Experimental Workflow for EIS Measurement

Caption: Workflow for evaluating corrosion inhibitors using EIS.

Application Focus: Organic Electronics

The development of high-performance organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[13][14][15]. The electronic properties of these materials are highly dependent on their molecular structure. While there is a lack of specific reports on the performance of this compound-based materials in organic electronics, we can draw parallels with other pyridine-containing organic semiconductors.

Potential of this compound in Organic Semiconductors

The pyridine ring, being an electron-deficient system, can act as an electron-accepting moiety in donor-acceptor (D-A) type organic semiconductors[16]. The amino group in this compound can serve as an electron-donating group. This inherent D-A character within a single molecule makes it an attractive building block for designing materials with tunable electronic properties. For instance, derivatives of 2-pyridone have been utilized as emitters in OLEDs, demonstrating the potential of this class of compounds in optoelectronic applications[16][17][18][19].

Benchmarking Against Established Organic Semiconductors

To gauge the potential of this compound-based materials, it is instructive to compare the performance of existing high-performance organic semiconductors.

Material ClassExample CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)ApplicationReference
Fused-Ring Hydrocarbons Pentaceneup to 40-OFET[13][14]
Thiophene Derivatives π-extended tetrathiafulvalene derivatives>1-OFET[20]
n-type Materials Trifluoromethylphenyl-based compounds-HighOFET[21]
Pyridine-based Emitters 2,4,6-tri(1-pyrenyl)pyridine--OLED (EQE: 6.0%)[18][19]
Experimental Protocol: Characterization of Optical and Electrochemical Properties

The fundamental properties of a new organic semiconductor that need to be characterized are its optical and electrochemical properties, which provide insights into its electronic structure.

Objective: To determine the optical bandgap and HOMO/LUMO energy levels of a polymer synthesized from a this compound derivative.

Materials:

  • Polymer sample

  • Suitable solvent (e.g., chloroform, THF)

  • UV-Vis Spectrophotometer[22][23][24]

  • Electrochemical workstation with a three-electrode cell

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)[3]

Procedure:

A. UV-Vis Spectroscopy:

  • Prepare a dilute solution of the polymer in a suitable solvent.

  • Record the UV-Vis absorption spectrum of the solution.

  • The onset of the absorption peak (λ_onset) can be used to estimate the optical bandgap (Eg) using the equation: Eg = 1240 / λ_onset (in eV).

B. Cyclic Voltammetry (CV):

  • Set up the three-electrode cell with the polymer coated on the working electrode.

  • Perform a cyclic voltammetry scan in the electrolyte solution.

  • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

  • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Diagram: Characterization Workflow for Organic Semiconductors

cluster_Synthesis Material Synthesis cluster_Characterization Property Characterization cluster_Data Derived Data cluster_Application Application Potential Synthesis Polymer from 5-AHP derivative UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Bandgap Optical Bandgap (Eg) UVVis->Bandgap EnergyLevels HOMO & LUMO Energy Levels CV->EnergyLevels Application OFETs, OLEDs, etc. Bandgap->Application EnergyLevels->Application

Caption: Workflow for characterizing organic semiconductor properties.

Other Potential Applications and Future Outlook

Beyond corrosion inhibition and organic electronics, this compound serves as a valuable precursor in other areas. Its derivatives have been investigated for their potential as electrode materials in batteries[25] and in the synthesis of complex pharmaceutical intermediates. The rich functionality of this molecule opens doors for the development of novel materials with tailored properties.

The lack of extensive performance data for materials directly derived from this compound in high-performance applications like organic electronics represents a significant research opportunity. Future work should focus on the synthesis and thorough characterization of polymers and coordination complexes based on this scaffold. A systematic investigation of their structure-property relationships will be crucial in unlocking their full potential and establishing their position relative to existing materials.

Conclusion

This guide has provided a comparative benchmark for materials based on this compound, with a focus on their application as corrosion inhibitors and their potential in organic electronics. While data for the latter remains nascent, the established performance of related pyridine derivatives suggests a promising future for this versatile building block. By providing detailed experimental protocols and a framework for comparison, we hope to stimulate further research and development in this exciting area of materials science. The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of novel materials with enhanced performance for a wide range of technological applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are foundational to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, experience-driven protocol for the safe disposal of 5-Amino-2-hydroxypyridine (CAS No. 33630-94-3), moving beyond simple instructions to explain the critical reasoning behind each step.

Understanding the Compound: Hazard Profile of this compound

Before we can discuss disposal, we must first understand the hazards associated with this compound. This informs every subsequent step of the handling and disposal process. According to safety data sheets, this compound is classified as hazardous.[1]

The primary hazards include:

  • Skin Irritation (Category 2): Can cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

  • Harmful if Swallowed (Acute Toxicity, Oral): Ingestion can be harmful.

These classifications necessitate that all waste containing this compound, including the pure compound, solutions, and contaminated materials, be treated as hazardous chemical waste.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1]
Acute toxicity, oralCategory 4 (implied)Harmful if swallowed
The Disposal Workflow: A Self-Validating System

The following diagram outlines the logical flow for the proper disposal of this compound, ensuring safety and compliance at each stage.

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Container Management & Labeling cluster_2 Step 3: Storage & Handover cluster_3 Step 4: Final Disposal (by Contractor) A Solid Waste (e.g., contaminated weigh paper, gloves, solid compound) C Segregate into dedicated, compatible, and clearly labeled hazardous waste containers. (e.g., HDPE bottles) A->C B Liquid Waste (e.g., solutions containing the compound) B->C D Label container with: 'Hazardous Waste' 'this compound' Associated Hazards (Irritant) Accumulation Start Date C->D E Keep container tightly closed and in a designated secondary containment bin. D->E F Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). E->F G Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed waste disposal contractor. F->G H Transportation to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H I High-temperature incineration is a common and effective method for pyridine derivatives. H->I

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a closed-loop, safe disposal process.

1. Waste Segregation and Collection (The "Why"):

The principle of waste segregation is fundamental to laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, waste containing this compound must be collected separately.

  • Solid Waste:

    • Procedure: Collect any residual solid this compound, along with contaminated items like weigh boats, spatulas, and disposable gloves, in a dedicated hazardous waste container.[2] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Causality: Separating solids from liquids prevents potential reactions and simplifies the final disposal process for the waste contractor. Contaminated personal protective equipment (PPE) is considered hazardous waste and must be disposed of accordingly.[2]

  • Liquid Waste:

    • Procedure: If this compound is in a solution, collect this waste in a clearly labeled, leak-proof hazardous waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Causality: Pyridine derivatives can have different reactivity profiles. Keeping this waste stream pure prevents unforeseen reactions and ensures the disposal facility has accurate information for treatment.

2. Labeling and Container Management (The "Why"):

Proper labeling is a critical communication tool for safety and regulatory compliance. It informs everyone who handles the container of its contents and associated dangers.

  • Procedure:

    • Immediately upon adding the first piece of waste, label the container.

    • The label must include: "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

    • Record the date when waste is first added to the container (the "accumulation start date").

    • Always keep the waste container tightly closed when not in use.[1] This prevents the release of any potential vapors.

    • Causality: Federal and local regulations mandate accurate labeling of hazardous waste.[3] A closed container minimizes exposure to laboratory personnel and prevents accidental spills.

3. Interim Storage (The "Why"):

Safe storage is crucial to prevent accidents and ensure the stability of the waste until it can be collected.

  • Procedure:

    • Store the sealed hazardous waste container in a designated and secure waste accumulation area.[2]

    • This area should be cool, dry, and well-ventilated.

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]

    • Causality: Storing in a designated area prevents accidental use or mishandling. Separation from incompatible materials is a primary safety measure to prevent fires, explosions, or the generation of toxic gases.

4. Final Disposal (The "Why"):

The final disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Procedure:

    • Do not attempt to treat or dispose of this chemical waste yourself. Pouring chemical waste down the drain is illegal and environmentally harmful.

    • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]

    • Causality: Licensed contractors are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations.[3] For pyridine-based compounds, a common method of disposal is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.[6][7] This method ensures the complete destruction of the chemical.

This comprehensive approach ensures that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental responsibility.

References

Mastering the Safe Handling of 5-Amino-2-hydroxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. 5-Amino-2-hydroxypyridine is a valuable building block in organic synthesis, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond generic safety data sheet recommendations to provide a practical, in-depth framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance, and a comprehensive understanding of its risks is the foundation of safe handling.

According to safety data sheets, this compound presents the following hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (Category 2): Contact with eyes can cause serious irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] It is crucial to prevent exposure through direct contact or inhalation of airborne particles.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the recommended PPE, moving from minimum requirements to best practices for enhanced safety.

PPE CategoryMinimum RequirementRecommended Best PracticeRationale
Hand Protection Single pair of nitrile gloves.Double-gloving with nitrile or neoprene gloves.Provides an extra barrier against potential tears or pinholes in the outer glove, significantly reducing the risk of skin contact. Always inspect gloves for any signs of degradation before use.
Eye Protection Safety glasses with side shields.Chemical safety goggles that provide a complete seal around the eyes, or a full-face shield in addition to safety glasses.Protects against splashes and airborne dust from all angles. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[1][2]
Body Protection Standard laboratory coat.A chemically resistant lab coat or coveralls.Provides a more substantial barrier against spills and contamination of personal clothing.[3]
Respiratory Protection Not required when handled in a properly functioning chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter if working outside of a fume hood or if dust generation is likely.[1][4]A fume hood is the primary engineering control to prevent inhalation of dust. If a fume hood is not available or if there is a risk of dust becoming airborne (e.g., during weighing or transfer), respiratory protection is a critical secondary measure.

Procedural Guidance for Safe Handling and Storage

Adherence to strict operational procedures is critical to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Designate a specific handling area (e.g., fume hood). gather_ppe Gather and inspect all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh the compound in a fume hood, using a draft shield if necessary. don_ppe->weigh transfer Use appropriate tools (spatula, powder funnel) for transfer to minimize dust. weigh->transfer dissolve If dissolving, add the solid to the solvent slowly to avoid splashing. transfer->dissolve decontaminate Decontaminate work surfaces and equipment. dissolve->decontaminate doff_ppe Doff PPE in the correct sequence to avoid self-contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area.[1][5]

  • Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.[1]

  • Refrigeration: For long-term storage, refrigeration is recommended to maintain chemical integrity.[1][6]

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid this compound, contaminated labware (e.g., weigh boats, gloves). solid_container Labeled, sealed hazardous solid waste container. solid_waste->solid_container liquid_waste Solutions containing this compound. liquid_container Labeled, sealed hazardous liquid waste container (chemically compatible). liquid_waste->liquid_container waste_vendor Disposal by an approved hazardous waste contractor. solid_container->waste_vendor liquid_container->waste_vendor

Caption: The disposal pathway for waste containing this compound.

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weigh boats, and disposable spatulas, in a designated, clearly labeled hazardous waste container.

    • Contaminated PPE, such as gloves and disposable lab coats, should also be placed in this container.[7]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage of Waste:

    • Store sealed hazardous waste containers in a designated and secure waste accumulation area, away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][7]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.